Product packaging for 2-Phenylhex-2-enal(Cat. No.:CAS No. 94133-59-2)

2-Phenylhex-2-enal

Cat. No.: B15177343
CAS No.: 94133-59-2
M. Wt: 174.24 g/mol
InChI Key: LYAVRIBWJOVBLZ-GHXNOFRVSA-N
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Description

2-Phenylhex-2-enal is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . Its structure is characterized by the SMILES notation CCC/C=C(/C=O)\C1=CC=CC=C1 and the InChIKey LYAVRIBWJOVBLZ-GHXNOFRVSA-N , which help to define its specific stereochemistry . This compound has a calculated density of 0.965 g/cm³ and a boiling point of approximately 301.98 °C at 760 mmHg . This substance belongs to a class of α,β-unsaturated 2-phenyl-2-alkenals, which are of significant interest in food science and flavor research . Compounds in this chemical group can be formed during thermal food processing and are investigated for their role as flavoring substances and as products of the Maillard reaction, a complex network of chemical reactions that occurs during the cooking and processing of foods . The European Food Safety Authority (EFSA) has conducted evaluations on related substances in this group, such as 5-methyl-2-phenylhex-2-enal, to assess their safety for human consumption, leading to regulatory actions that limit their use in foodstuffs pending further study . As such, this compound serves as a relevant compound for analytical research, method development, and safety studies in food chemistry. Disclaimer: This product is intended for research and analysis in a controlled laboratory setting. It is strictly for professional use and is not classified as a consumer product. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B15177343 2-Phenylhex-2-enal CAS No. 94133-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94133-59-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-2-phenylhex-2-enal

InChI

InChI=1S/C12H14O/c1-2-3-7-12(10-13)11-8-5-4-6-9-11/h4-10H,2-3H2,1H3/b12-7-

InChI Key

LYAVRIBWJOVBLZ-GHXNOFRVSA-N

Isomeric SMILES

CCC/C=C(/C=O)\C1=CC=CC=C1

Canonical SMILES

CCCC=C(C=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylhex-2-enal and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of 2-Phenylhex-2-enal, with a primary focus on the commercially significant and researched isomer, (2E)-5-Methyl-2-phenylhex-2-enal. Due to the ambiguity of the common name "this compound," this document centers on the well-documented properties of this specific isomer, which is widely used in the flavor and fragrance industry.

Chemical Structure and Identification

(2E)-5-Methyl-2-phenylhex-2-enal is an α,β-unsaturated aldehyde characterized by a phenyl group and a hexenal chain with a methyl group at the 5th position. The "(2E)" designation indicates the stereochemistry at the double bond, where the phenyl group and the aldehyde group are on opposite sides.

Structural Identifiers:

  • IUPAC Name: (2E)-5-methyl-2-phenylhex-2-enal[1][2]

  • CAS Number: 21834-92-4[1][2][3]

  • Molecular Formula: C₁₃H₁₆O[1][3]

  • SMILES: CC(C)C/C=C(/C=O)\C1=CC=CC=C1[1][2]

  • InChI Key: YURDCJXYOLERLO-LCYFTJDESA-N[1][2][3]

Physicochemical Properties

The physicochemical properties of (2E)-5-Methyl-2-phenylhex-2-enal are summarized in the table below, providing key data for experimental design and application.

PropertyValueSource
Molecular Weight 188.27 g/mol [4]
Appearance Colorless to pale yellow liquid[1][5]
Odor Sweet, chocolate, cocoa, green, aldehydic[2][5][6][7]
Density 0.973 g/mL at 25 °C
Boiling Point 280.58 °C to 290 °C[7][8]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.534
Solubility Insoluble in water; Soluble in ethanol and oils.[1]
Vapor Pressure 0.003 mmHg at 20°C[7]

Experimental Protocols

General Synthesis of α,β-Unsaturated Aldehydes via Aldol Condensation

This protocol describes a base-catalyzed aldol condensation between an aldehyde and a ketone, followed by dehydration to yield the α,β-unsaturated product. For the synthesis of (2E)-5-Methyl-2-phenylhex-2-enal, this would involve the reaction of isovaleraldehyde and benzaldehyde.

Materials:

  • Benzaldehyde

  • Isovaleraldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl), dilute

Procedure:

  • A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • A mixture of benzaldehyde and isovaleraldehyde is added dropwise to the cooled ethanolic NaOH solution with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically several hours) to ensure the completion of the condensation reaction.

  • The reaction is then quenched by the addition of dilute hydrochloric acid to neutralize the base.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is extracted with diethyl ether.

  • The organic layer is washed sequentially with water and brine.

  • The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional distillation under reduced pressure to yield the α,β-unsaturated aldehyde.

Characterization:

The final product would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Toxicity Profile

Specific signaling pathways for (2E)-5-Methyl-2-phenylhex-2-enal are not extensively documented. However, as an α,β-unsaturated carbonyl compound, its biological activity is largely dictated by its electrophilic nature.

Mechanism of Toxicity: Michael Addition

α,β-Unsaturated aldehydes and ketones are known to be reactive Michael acceptors.[9][10] This reactivity is the primary mechanism of their toxicity. The electrophilic β-carbon of the unsaturated system is susceptible to nucleophilic attack from biological macromolecules such as proteins and DNA. This covalent modification can lead to enzyme inactivation, oxidative stress, and genotoxicity.

The diagram below illustrates the general mechanism of action for the toxicity of α,β-unsaturated carbonyl compounds.

Toxicity_Mechanism cluster_cellular_environment Cellular Environment AB_Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (e.g., this compound) Covalent_Adduct Covalent Adduct AB_Unsaturated_Aldehyde->Covalent_Adduct Michael Addition Biological_Nucleophile Biological Nucleophile (e.g., Cysteine, Histidine, DNA bases) Biological_Nucleophile->Covalent_Adduct Cellular_Damage Cellular Damage (Enzyme Inactivation, DNA Damage, Oxidative Stress) Covalent_Adduct->Cellular_Damage leads to

Figure 1: General mechanism of toxicity for α,β-unsaturated aldehydes via Michael addition.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (2E)-5-Methyl-2-phenylhex-2-enal.

  • ¹H and ¹³C NMR: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data is available in spectral databases.[1]

  • Mass Spectrometry (MS): GC-MS is a common technique for identifying and quantifying this compound. The mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aldehyde C-H stretch, the conjugated C=O stretch, and the C=C stretch, as well as absorptions corresponding to the phenyl group.

Safety and Handling

(2E)-5-Methyl-2-phenylhex-2-enal is classified as a skin and eye irritant and may cause an allergic skin reaction.

Hazard Statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area.

This guide provides a foundational understanding of the chemical properties and structure of this compound, focusing on the well-characterized isomer (2E)-5-Methyl-2-phenylhex-2-enal. This information is intended to support researchers, scientists, and drug development professionals in their work with this and related compounds.

References

Physicochemical characteristics of 2-Phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Phenylhex-2-enal

Introduction

This compound, also known by synonyms such as Cocal, cocoa hexenal, and 5-Methyl-2-phenyl-2-hexenal, is an alpha,beta-unsaturated aldehyde.[1][2] It is a colorless to slightly yellow liquid recognized for its characteristic cocoa-like aroma.[1][2] This compound is utilized as a flavoring and fragrance agent.[1][3] This guide provides a comprehensive overview of its physicochemical properties, the experimental methods for their determination, and logical workflows for its characterization.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₆O[2]
Molecular Weight 188.26 g/mol [1]
Appearance Colorless to slightly yellow liquid[1][3]
Boiling Point 96-100 °C at 0.7 mmHg 290-291 °C at 760 mmHg[3]
Density 0.973 g/mL at 25 °C[4]
Refractive Index n20/D 1.534[4]
Vapor Density >1 (vs air)[5]
Solubility Insoluble in water; Soluble in alcohol, ether, and organic solvents.[1][2][5][1][2][5]
Flash Point 113 °C (closed cup)[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common method for determining the boiling point of a small liquid sample is the capillary method.[7][8][9][10]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner)

  • Stand and clamp

Procedure:

  • A few milliliters of the liquid sample (this compound) are placed into the small test tube.[7][10]

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[8]

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube containing a heating liquid (e.g., paraffin oil), ensuring the heat source is applied to the side arm.[8][9]

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

  • The heat source is then removed, and the bath is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][10]

Determination of Density

Density is the mass per unit volume of a substance.[11][12] For a liquid like this compound, this can be determined by measuring the mass of a known volume.[11]

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[13]

  • A specific volume of this compound is added to the pycnometer or graduated cylinder. The volume should be recorded precisely.[11][13]

  • The combined mass of the container and the liquid is then measured.[13]

  • The temperature of the liquid is recorded as density is temperature-dependent.[11][12]

  • The density is calculated by subtracting the mass of the empty container from the combined mass to get the mass of the liquid, and then dividing the mass of the liquid by its volume.[12]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[14]

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Spatula

  • Graduated pipettes

Procedure:

  • A small, measured amount of the solute (this compound, e.g., 0.05 mL) is placed in a test tube.[15]

  • A small volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added in portions.[15]

  • After each addition, the test tube is vigorously shaken.[15]

  • The substance is observed to see if it dissolves completely.

  • The process is repeated with different solvents (e.g., water, ethanol, ether) to classify the compound's solubility. For quantitative solubility, a saturated solution is prepared at a constant temperature, and the concentration of the dissolved solute is determined analytically.[16]

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18]

Procedure (Attenuated Total Reflectance - ATR):

  • A small amount of the liquid sample (this compound) is placed directly onto the ATR crystal.

  • The spectrum is recorded by the instrument.

  • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Characteristic absorption bands are then identified to confirm the presence of functional groups, such as the C=O stretch of the aldehyde and the C=C stretch of the alkene and aromatic ring.[19]

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[20]

Procedure:

  • A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the molecular structure.[21]

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample.[22][23]

Procedure:

  • A small volume of the sample (e.g., 1 µL), typically dissolved in a volatile solvent, is injected into the GC.[22][24]

  • The sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase.[25]

  • As each component elutes from the column, it enters the mass spectrometer.

  • In the MS, the molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.[26]

  • A mass spectrum is produced for each separated component, which provides information about its molecular weight and fragmentation pattern, aiding in its identification.[26]

Signaling Pathways and Logical Relationships

Information regarding specific biological signaling pathways involving this compound is not extensively documented in the reviewed literature. Its primary application is in the food and fragrance industry. The following diagrams illustrate the logical workflow for the physicochemical characterization of a compound like this compound.

Physicochemical_Characterization_Workflow cluster_0 Physicochemical Characterization Workflow cluster_1 cluster_2 A Sample Acquisition (this compound) B Physical Properties Determination A->B C Spectroscopic Analysis A->C D Data Compilation and Analysis B->D B1 Boiling Point B->B1 B2 Density B->B2 B3 Solubility B->B3 C->D C1 IR C->C1 C2 NMR C->C2 C3 GC-MS C->C3 E Technical Report Generation D->E

Caption: Workflow for the physicochemical characterization of an organic compound.

GCMS_Experimental_Workflow cluster_0 GC-MS Experimental Workflow A Sample Preparation (Dissolve in Volatile Solvent) B Injection into GC A->B C Separation in GC Column B->C D Elution to Mass Spectrometer C->D E Ionization D->E F Mass Analysis (m/z) E->F G Detection F->G H Data Acquisition (Chromatogram & Mass Spectra) G->H I Data Analysis and Compound Identification H->I

Caption: Step-by-step experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

References

Quantum Chemical Calculations for 2-Phenylhex-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery and development. These computational methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. By solving the Schrödinger equation for a given molecule, it is possible to predict a wide range of characteristics, including:

  • Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.

  • Spectroscopic Properties: Prediction of spectral data (e.g., infrared, UV-Vis) to aid in experimental characterization.

  • Thermodynamic Properties: Calculation of energies, enthalpies, and free energies to assess stability and reaction kinetics.

For a molecule like 2-Phenylhex-2-enal, an α,β-unsaturated aldehyde, these calculations can provide crucial information regarding its reactivity, potential binding modes with biological targets, and metabolic stability.

Methodologies for Quantum Chemical Calculations

The selection of an appropriate computational method and basis set is critical for obtaining accurate and reliable results. Based on studies of analogous compounds like cinnamaldehyde, the following methodologies are recommended for the quantum chemical analysis of this compound.[1][2]

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[2] Several functionals are well-suited for this type of system:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides good results for geometries and energies.[1]

  • M06-2X (Minnesota 06, 2X): A high-nonlocality functional that is particularly good for non-covalent interactions and thermochemistry.[1]

  • ωB97X-D (omegaB97X with dispersion): A range-separated hybrid functional with an empirical dispersion correction, making it suitable for systems where van der Waals interactions are important.[2]

Møller-Plesset Perturbation Theory (MP2)

MP2 is a post-Hartree-Fock method that includes electron correlation effects, often leading to more accurate results than DFT, albeit at a higher computational cost.[1][3] It is particularly useful for benchmarking DFT results and for systems where electron correlation is a dominant factor.

Basis Sets

The basis set determines the mathematical functions used to represent the atomic orbitals. A larger and more flexible basis set generally leads to more accurate results but also increases the computational time. Recommended basis sets for calculations on this compound include:

  • Pople-style basis sets: 6-31G*, 6-311++G(d,p)[1][2]

  • Dunning-style basis sets: cc-pVDZ, aug-cc-pVTZ

Data Presentation: Calculated Properties of this compound Analogs

The following tables summarize representative quantitative data obtained from quantum chemical calculations on cinnamaldehyde, which serves as a model for this compound. These values provide an estimate of the expected properties for this compound.

Table 1: Calculated Rotational Constants for trans-Cinnamaldehyde
ParameterB3LYP/6-311++G(2d,p)MP2/6-311++G(2d,p)Experimental
A / MHz2478.52489.12499.8
B / MHz456.2458.9460.3
C / MHz386.7388.8390.1

Data sourced from studies on trans-cinnamaldehyde and are intended to be representative.[1]

Table 2: Calculated Relative Energies of Cinnamaldehyde Conformers
ConformerMethodRelative Energy (kJ/mol)
s-transMP2/6-311++G(2d,p)0.0
s-cisMP2/6-311++G(2d,p)9.0

The s-trans and s-cis conformers refer to the rotation around the C-C single bond adjacent to the carbonyl group. Data from cinnamaldehyde calculations.[1]

Table 3: Selected Calculated Vibrational Frequencies for trans-Cinnamaldehyde
Vibrational ModeB3LYP/6-311++G(d,p) (cm⁻¹)
C=O stretch1720
C=C stretch (alkene)1645
C-H stretch (aldehyde)2850
Phenyl ring stretch1600

These are unscaled harmonic frequencies and may differ from experimental values. Data from cinnamaldehyde calculations.

Experimental Protocols: A Generalized Workflow

The following section outlines a detailed methodology for performing quantum chemical calculations on this compound, based on established protocols for similar molecules.[2][3]

Molecular Structure Preparation
  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor (e.g., Avogadro, ChemDraw).

  • Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

Geometry Optimization and Frequency Calculations
  • Method and Basis Set Selection: Choose a suitable level of theory, such as B3LYP/6-31G*, for initial geometry optimization.

  • Optimization: The geometry of each low-energy conformer is optimized to find the stationary point on the potential energy surface.

  • Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). The vibrational frequencies also provide the zero-point vibrational energy (ZPVE) and can be used to simulate the infrared spectrum.

High-Accuracy Single-Point Energy Calculations
  • Refined Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set (e.g., MP2/aug-cc-pVTZ or a composite method like G4).

Calculation of Molecular Properties
  • Electronic Properties: Properties such as Mulliken charges, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps are calculated to understand the electronic structure and reactivity.

  • Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.

G cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Analysis and Output start Define this compound Structure conf_search Conformational Search (MMFF94) start->conf_search geom_opt Geometry Optimization (DFT/B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy (MP2/aug-cc-pVTZ) freq_calc->sp_energy prop_calc Property Calculations (NBO, MEP) sp_energy->prop_calc spec_sim Spectra Simulation (IR, UV-Vis) prop_calc->spec_sim end Final Results and Interpretation spec_sim->end

Caption: A generalized workflow for quantum chemical calculations.

Logical Relationships in Computational Analysis

The process of in-silico molecular analysis follows a logical progression, where the results of earlier, less computationally expensive methods inform subsequent, more accurate calculations.

G cluster_0 Initial Screening cluster_1 Refined Calculations cluster_2 High-Accuracy Benchmarking mm Molecular Mechanics dft DFT mm->dft semi_empirical Semi-Empirical Methods semi_empirical->dft mp2 MP2 dft->mp2 cc Coupled Cluster (CCSD(T)) mp2->cc

Caption: Hierarchy of computational chemistry methods.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. By employing the described methodologies, researchers can gain valuable insights into the physicochemical properties of this molecule, which can inform and guide experimental studies in the context of drug discovery and development. The use of data from the analogous compound, cinnamaldehyde, provides a solid foundation for predicting the behavior of this compound. Future computational studies directly on the target molecule are warranted to further refine these predictions.

References

The Dual Nature of Reactivity: A Technical Guide to the Biological Activity of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated aldehydes are a class of highly reactive organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature renders the β-carbon electrophilic and susceptible to nucleophilic attack. These compounds are ubiquitous, arising from both endogenous metabolic processes, such as lipid peroxidation, and exogenous sources like environmental pollutants, cigarette smoke, and processed foods.[1][2] While their high reactivity is often associated with cellular damage and toxicity, it is also the basis for their ability to modulate critical cell signaling pathways, presenting a double-edged sword in biology and pharmacology. This guide provides an in-depth examination of their mechanism of action, a key signaling pathway they modulate, quantitative activity data, and detailed experimental protocols for their study.

Core Mechanism of Action: Covalent Adduct Formation

The principal mechanism by which α,β-unsaturated aldehydes exert their biological effects is through a covalent reaction known as Michael addition (or 1,4-conjugate addition).[3][4] The electrophilic β-carbon readily reacts with soft biological nucleophiles, most notably the thiol groups of cysteine residues within proteins.[1][5] This irreversible modification can alter the protein's structure, function, and interaction partners, leading to a wide range of downstream cellular consequences.

This reactivity is the foundation for both the toxic and signaling properties of these aldehydes. At high concentrations, widespread and indiscriminate modification of proteins and DNA can lead to cellular dysfunction, mutagenesis, and cytotoxicity.[2][6] However, at lower, more physiologically relevant concentrations, these aldehydes can selectively modify specific, highly reactive cysteine residues on sensor proteins, acting as potent signaling molecules.[5]

Key Signaling Pathway: The Keap1-Nrf2 Antioxidant Response

A primary target of α,β-unsaturated aldehydes is the Kelch-like ECH-associated protein 1 (Keap1), a critical repressor of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][7] The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant and cytoprotective response.

Under basal conditions, Keap1 acts as an adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, continuously targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. This keeps cellular Nrf2 levels low. Keap1 contains several highly reactive cysteine residues (e.g., Cys151, Cys273, Cys288) that act as sensors for electrophilic stress.[8]

Upon exposure to α,β-unsaturated aldehydes like 4-hydroxynonenal (4-HNE) or acrolein, these cysteine residues are covalently modified.[7][8] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 is no longer ubiquitinated, allowing it to accumulate, stabilize, and translocate to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[9] This binding initiates the transcription of a broad suite of over 200 protective genes, including antioxidant enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1], Heme oxygenase-1 [HO-1]), enzymes involved in glutathione synthesis (e.g., γ-glutamylcysteine synthetase [GCLC]), and drug transporters.[9][10] This coordinated gene expression program enhances the cell's capacity to detoxify reactive electrophiles and combat oxidative stress.

Keap1-Nrf2 Signaling Pathway Keap1-Nrf2 Pathway Activation by α,β-Unsaturated Aldehydes cluster_0 Basal State (Low Stress) cluster_1 Stressed State (Aldehyde Exposure) Nrf2_c Nrf2 Keap1 Keap1 Nrf2_c->Keap1 Binding Proteasome Proteasome Nrf2_c->Proteasome Degradation Cul3 Cul3-E3 Ligase Keap1->Cul3 Association Cul3->Nrf2_c Ubiquitination Ub Ubiquitin Aldehyde α,β-Unsaturated Aldehyde Keap1_mod Keap1 (Modified) Aldehyde->Keap1_mod Covalent Modification Keap1_mod->Cul3 Dissociation Nrf2_acc Nrf2 (Accumulates) Nrf2_n Nrf2 Nrf2_acc->Nrf2_n Nuclear Translocation Maf Maf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Genes Gene Transcription MTT Assay Workflow Workflow for MTT Cytotoxicity Assay A 1. Seed Cells in 96-well plate B 2. Incubate (24h for attachment) A->B C 3. Treat with Aldehyde (Serial Dilutions) B->C D 4. Incubate (e.g., 24h, 48h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (2-4h) Viable cells form formazan E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I Nrf2 Reporter Assay Workflow Workflow for Nrf2 Luciferase Reporter Assay A 1. Seed Cells in 96-well plate B 2. Co-transfect with ARE-Firefly Luciferase & Constitutive-Renilla Luciferase Plasmids A->B C 3. Incubate (24h) for plasmid expression B->C D 4. Treat with Aldehyde (Dose-Response) C->D E 5. Incubate (16-24h) for Nrf2 activation D->E F 6. Measure Firefly Luminescence E->F G 7. Add Quenching Agent & Measure Renilla Luminescence F->G H 8. Normalize Firefly/Renilla Signal & Calculate EC50 Value G->H

References

The Elusive Scent of Nature: An In-depth Technical Guide to the Natural Occurrence of 2-Phenylhex-2-enal and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylhex-2-enal and its derivatives are a class of aromatic aldehydes that contribute to the complex flavor and aroma profiles of various natural products. While the synthetic variants of these compounds are utilized in the flavor and fragrance industry, their natural occurrence, biosynthesis, and ecological roles are areas of growing scientific interest. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, biosynthesis, and analytical methodologies related to this compound and its known derivatives.

Natural Occurrence

Direct evidence for the natural occurrence of the parent compound, This compound , remains elusive in the current scientific literature. However, several of its methylated derivatives have been identified in a variety of natural sources, primarily in roasted food products and essential oils.

The most well-documented derivative is 5-Methyl-2-phenylhex-2-enal . This compound is a significant contributor to the characteristic aroma of cocoa and is also found in roasted peanuts, malt, and potato chips[1]. Its presence has also been confirmed in roasted filbert and hazelnut, as well as in sweet clover and the essential oil of spike lavender (Lavandula latifolia)[2]. Beyond the plant kingdom, 5-Methyl-2-phenylhex-2-enal has been identified in the scent gland secretions of male cave crickets, suggesting a potential role in chemical communication within the animal kingdom[3].

Another known derivative, 4-Methyl-2-phenylhex-2-enal , has been mentioned in patent literature for its application in enhancing cocoa and chocolate flavors, implying its potential natural occurrence in these products[2].

The following table summarizes the known natural occurrences of this compound derivatives:

Compound NameNatural Source(s)
5-Methyl-2-phenylhex-2-enal Cocoa (Theobroma cacao)[1], Roasted Peanuts (Arachis hypogaea), Malt, Potato Chips, Roasted Filbert (Corylus maxima), Roasted Hazelnut (Corylus avellana), Sweet Clover (Melilotus spp.)[2], Spike Lavender Oil (Lavandula latifolia)[2], Scent Gland Secretion of Male Cave Crickets (Troglophilus spp.)[3]
4-Methyl-2-phenylhex-2-enal Implied in Cocoa/Chocolate[2]

Biosynthesis

The biosynthesis of this compound and its derivatives in plants is believed to originate from the phenylpropanoid pathway . This intricate metabolic route is responsible for the synthesis of a vast array of plant secondary metabolites characterized by a C6-C3 skeleton, derived from the amino acid phenylalanine[4][5][6][7][8].

In the context of roasted foods, the formation of these compounds is primarily attributed to the Maillard reaction , a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating[9][10][11][12][13]. The key steps involved are:

  • Strecker Degradation: The interaction between α-dicarbonyl compounds (formed from sugar fragmentation) and amino acids leads to the formation of Strecker aldehydes. Phenylalanine, for instance, degrades to produce phenylacetaldehyde, a key precursor.

  • Aldol Condensation: The Strecker aldehydes then undergo aldol condensation reactions with other aldehydes or ketones present in the food matrix. For example, the condensation of phenylacetaldehyde with 3-methylbutanal (derived from the amino acid leucine) would lead to the formation of 5-Methyl-2-phenylhex-2-enal[14].

The following diagram illustrates the proposed formation of 5-Methyl-2-phenylhex-2-enal during the Maillard reaction:

Maillard_Reaction_Pathway AminoAcids Amino Acids (e.g., Phenylalanine, Leucine) Maillard Maillard Reaction AminoAcids->Maillard ReducingSugars Reducing Sugars ReducingSugars->Maillard Heat Heat Strecker Strecker Degradation Maillard->Strecker Phenylacetaldehyde Phenylacetaldehyde (Strecker Aldehyde) Strecker->Phenylacetaldehyde Methylbutanal 3-Methylbutanal (Strecker Aldehyde) Strecker->Methylbutanal Aldol Aldol Condensation Product 5-Methyl-2-phenylhex-2-enal Aldol->Product Phenylacetaldehyde->Aldol Methylbutanal->Aldol

Proposed Maillard reaction pathway for 5-Methyl-2-phenylhex-2-enal formation.

Experimental Protocols

The identification and quantification of this compound and its derivatives from natural matrices typically involve the analysis of volatile and semi-volatile organic compounds. The following outlines a general experimental workflow.

Sample Preparation and Extraction

1. Headspace Solid-Phase Microextraction (HS-SPME): This is a common technique for the extraction of volatile compounds from solid and liquid samples.

  • Apparatus: SPME fiber holder and various fiber coatings (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

  • Protocol:

    • A known quantity of the homogenized sample (e.g., ground roasted hazelnuts, cocoa powder) is placed in a sealed vial.

    • The vial is heated to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to equilibrate in the headspace.

    • The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

    • The fiber is then retracted and introduced into the gas chromatograph injector for thermal desorption of the analytes.

2. Solvent-Assisted Flavor Evaporation (SAFE): This technique is used for the gentle isolation of volatile compounds from a sample matrix.

  • Apparatus: SAFE apparatus.

  • Protocol:

    • The sample is dissolved or suspended in a suitable solvent.

    • The solution is introduced into the SAFE apparatus under high vacuum.

    • Volatile compounds evaporate at a low temperature and are collected in a cold trap, separating them from non-volatile components.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for the separation and identification of volatile compounds.

  • Gas Chromatograph (GC):

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-INNOWax) is used for separation.

    • Injector: Operated in splitless mode for SPME or split mode for liquid injections.

    • Oven Temperature Program: A temperature gradient is applied to elute compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their mass-to-charge ratio.

    • Detection: Identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing retention indices with known standards.

The following diagram illustrates a typical experimental workflow for the analysis of these volatile compounds:

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing Sample Natural Source (e.g., Roasted Hazelnuts) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., HS-SPME or SAFE) Homogenization->Extraction GCMS GC-MS Analysis Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectral Library & Retention Index) Detection->Identification Quantification Quantification (Internal/External Standard) Identification->Quantification Logical_Relationship cluster_precursors Precursors cluster_reactions Key Reactions cluster_products Products AminoAcids Amino Acids (from Proteins) Strecker Strecker Degradation AminoAcids->Strecker Sugars Reducing Sugars (from Carbohydrates) Sugars->Strecker StreckerAldehydes Strecker Aldehydes Strecker->StreckerAldehydes Aldol Aldol Condensation FinalProduct This compound Derivatives Aldol->FinalProduct StreckerAldehydes->Aldol Heat Thermal Processing (Roasting) Heat->Strecker Heat->Aldol

References

Thermal Degradation Pathways of 2-Phenylhex-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical thermal degradation pathways of 2-Phenylhex-2-enal, an alpha,beta-unsaturated aromatic aldehyde. In the absence of direct experimental studies on this specific compound, this document extrapolates probable degradation mechanisms and products based on established principles of organic chemistry and published research on analogous structures, such as cinnamaldehyde. This guide also outlines detailed experimental protocols, leveraging techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), to facilitate future research in this area. The information is intended to support researchers, scientists, and drug development professionals in understanding the thermal stability and potential degradation products of this compound, which is critical for its handling, storage, and application in various contexts.

Introduction

This compound is an organic compound characterized by a phenyl group and an aldehyde functional group conjugated with a carbon-carbon double bond. This structure is common in flavor and fragrance chemistry and can be found as a component in various natural and synthetic materials. The thermal stability of such compounds is a critical parameter, influencing their shelf-life, safety, and the formation of potentially undesirable or toxic byproducts upon heating. Understanding the thermal degradation pathways is therefore essential for quality control, regulatory compliance, and ensuring the safe use of products containing this molecule.

This guide synthesizes information from related alpha,beta-unsaturated aldehydes and aromatic compounds to propose the most likely thermal degradation pathways for this compound. It also provides a robust framework for the experimental validation of these theoretical pathways.

Theoretical Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through a complex series of reactions, including isomerization, decarbonylation, and radical chain reactions, particularly at elevated temperatures. The presence of the phenyl group, the conjugated double bond, and the aldehyde functionality all contribute to its reactivity.

At moderately elevated temperatures, the primary degradation pathways are expected to be:

  • Cis-Trans Isomerization: The initial thermal energy may be sufficient to induce isomerization around the carbon-carbon double bond, leading to the formation of (Z)-2-Phenylhex-2-enal if the starting material is the (E)-isomer, and vice-versa.

  • Decarbonylation: A common pathway for aldehydes is the loss of carbon monoxide (CO) to form a corresponding hydrocarbon. In this case, decarbonylation would lead to the formation of 1-phenylpent-1-ene.[1]

  • Cyclization: Intramolecular reactions could potentially lead to the formation of cyclic compounds.

At higher temperatures (≥ 823 K), radical mechanisms are expected to become more prominent.[2][3] These pathways are initiated by the homolytic cleavage of the weakest bonds in the molecule, leading to a cascade of radical reactions:

  • Homolytic Cleavage: The C-C bond between the phenyl group and the vinyl carbon, or the C-H bond of the aldehyde, could break, initiating a radical chain reaction.

  • Radical Propagation: The initial radicals can abstract hydrogen atoms or add to double bonds of other molecules, leading to a variety of smaller, volatile products.

  • Radical Termination: Radicals can combine to form larger, dimeric structures. For instance, the combination of two styrene-like radicals could lead to the formation of dimers.[2]

Predicted Degradation Products

Based on the theoretical pathways described above, the following table summarizes the predicted thermal degradation products of this compound.

Predicted Product Potential Formation Pathway Notes
(Z)-2-Phenylhex-2-enalCis-Trans IsomerizationExpected at lower degradation temperatures.
1-Phenylpent-1-eneDecarbonylationLoss of carbon monoxide from the aldehyde group.
StyreneRadical FragmentationCleavage of the alkyl chain.
BenzaldehydeRadical FragmentationCleavage of the C-C bond between the double bond and the alkyl chain.
TolueneRadical ReactionsFurther degradation of larger fragments.
BenzeneRadical ReactionsFurther degradation of larger fragments.
Various Alkanes and AlkenesRadical FragmentationFragmentation of the hexenal side chain (e.g., methane, ethane, propene).
Dimeric SpeciesRadical TerminationCombination of two radical intermediates.

Proposed Experimental Protocols

To validate the theoretical degradation pathways and identify the actual degradation products of this compound, a systematic experimental approach is required. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly suitable technique for this purpose as it allows for the thermal decomposition of a sample in an inert atmosphere followed by the separation and identification of the resulting volatile products.[4][5][6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the thermal degradation products of this compound at various temperatures.

Instrumentation:

  • Pyrolyzer (e.g., Curie-point, filament, or micro-furnace type) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is recommended for the separation of a wide range of aromatic and aliphatic compounds.

  • Carrier Gas: Helium or Hydrogen (high purity).

Procedure:

  • Sample Preparation: A small, accurately weighed amount of high-purity this compound (typically in the microgram range) is placed in a pyrolysis sample cup or tube.

  • Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to the desired temperature (e.g., in 100°C increments from 400°C to 1000°C) and held for a short period (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column by the carrier gas. The GC oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to separate the different components of the pyrolysate.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into characteristic patterns. The resulting mass spectra are compared with a reference library (e.g., NIST) to identify the individual degradation products.

  • Data Analysis: The peak areas in the chromatogram can be used to estimate the relative abundance of each degradation product at different pyrolysis temperatures.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation:

  • Thermogravimetric Analyzer.

  • Atmosphere: Nitrogen or Argon (inert).

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the TGA sample pan.

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C) under a continuous flow of inert gas.

  • Data Collection: The TGA instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different temperatures. This data is crucial for understanding the overall thermal stability of the compound.[7][8]

Visualizations

Proposed Thermal Degradation Pathways of this compound

Thermal_Degradation_Pathways cluster_low_temp Moderate Temperatures cluster_high_temp High Temperatures (Radical Pathways) This compound This compound Isomerization Isomerization This compound->Isomerization Heat Decarbonylation Decarbonylation This compound->Decarbonylation Heat Homolytic Cleavage Homolytic Cleavage This compound->Homolytic Cleavage High Heat (Z)-2-Phenylhex-2-enal (Z)-2-Phenylhex-2-enal Isomerization->(Z)-2-Phenylhex-2-enal 1-Phenylpent-1-ene + CO 1-Phenylpent-1-ene + CO Decarbonylation->1-Phenylpent-1-ene + CO Phenyl & Alkyl Radicals Phenyl & Alkyl Radicals Homolytic Cleavage->Phenyl & Alkyl Radicals Radical Fragmentation Radical Fragmentation Styrene Styrene Radical Fragmentation->Styrene Benzaldehyde Benzaldehyde Radical Fragmentation->Benzaldehyde Toluene Toluene Radical Fragmentation->Toluene Benzene Benzene Radical Fragmentation->Benzene Small Alkenes/Alkanes Small Alkenes/Alkanes Radical Fragmentation->Small Alkenes/Alkanes Radical Termination Radical Termination Dimeric Products Dimeric Products Radical Termination->Dimeric Products Phenyl & Alkyl Radicals->Radical Fragmentation Phenyl & Alkyl Radicals->Radical Termination

Caption: Proposed thermal degradation pathways for this compound.

Experimental Workflow for Thermal Degradation Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA Py-GC-MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->Py-GC-MS TGA_Data Thermal Stability Profile (TGA/DTG Curves) TGA->TGA_Data GCMS_Data Separation and Identification of Products (Chromatograms & Mass Spectra) Py-GC-MS->GCMS_Data Final_Analysis Identification of Degradation Products & Pathway Elucidation TGA_Data->Final_Analysis Library_Search NIST Library Comparison GCMS_Data->Library_Search Library_Search->Final_Analysis

Caption: Experimental workflow for analyzing this compound degradation.

Conclusion

While direct experimental data on the thermal degradation of this compound is currently unavailable in the public domain, this technical guide provides a robust theoretical framework for understanding its potential degradation pathways. Based on the chemistry of analogous compounds, it is predicted that this compound will undergo isomerization and decarbonylation at moderate temperatures, and more complex radical-mediated fragmentation and polymerization at higher temperatures, leading to a variety of aromatic and aliphatic products.

The experimental protocols detailed herein, particularly the use of Py-GC-MS and TGA, offer a clear and effective methodology for researchers to investigate and validate these proposed pathways. The insights gained from such studies will be invaluable for ensuring the quality, stability, and safety of products containing this compound across various industries. It is our hope that this guide will stimulate further research into the thermal behavior of this and related compounds.

References

An In-depth Technical Guide to the Olfactory Properties and Sensory Analysis of 2-Phenylhex-2-enal and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-Phenylhex-2-enal, along with its structurally related analogs, represents a significant class of aroma chemicals pivotal in the flavor and fragrance industry. Due to ambiguity in the common nomenclature, this guide will focus on the most commercially significant and well-documented analog, 5-Methyl-2-phenyl-2-hexenal (CAS No. 21834-92-4) , while also providing available information on related structures. This technical paper will delve into the olfactory properties, sensory analysis methodologies, and the underlying biochemical signaling pathways associated with these compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Chemical Identity and Olfactory Profile

The initial query for "this compound" can refer to several isomers. The most prominent of these in scientific literature and commercial use is 5-Methyl-2-phenyl-2-hexenal, often associated with cocoa and chocolate aromas.

Table 1: Chemical Identification of this compound and Related Compounds

Common NameIUPAC NameCAS NumberMolecular FormulaOlfactory Descriptors
5-Methyl-2-phenyl-2-hexenal(2E)-5-Methyl-2-phenylhex-2-enal21834-92-4C13H16OCocoa, chocolate, sweet, nutty, honey, toasted, grassy, aldehydic, bitter[1][2][3][][5]
4-Methyl-2-phenyl-2-hexenal(E)-4-methyl-2-phenylhex-2-enal26643-92-5C13H16ONot well-documented
This compound(E)-2-phenylhex-2-enalNot readily availableC12H14ONot well-documented

Table 2: Qualitative Olfactory and Flavor Profile of 5-Methyl-2-phenyl-2-hexenal

Attribute CategoryDescriptors
Aroma Distinctive cocoa, mocha undertones, sweet, chocolate, green, aldehydic[2][3][]
Flavor Strong cocoa powder notes, bitter, sweet[][5]

Sensory Analysis

The sensory properties of aroma compounds like 5-Methyl-2-phenyl-2-hexenal are typically evaluated using a combination of instrumental and human sensory panel techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. In the context of cocoa and chocolate, where 5-Methyl-2-phenyl-2-hexenal is a key component, GC-O can be used to determine its contribution to the aroma profile.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • A sample of cocoa liquor is placed in a sealed vial.

    • The vial is heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.[6][7]

    • An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace to adsorb the volatile compounds.[6][7]

  • Gas Chromatography (GC) Analysis:

    • The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed.

    • The compounds are separated on a capillary column (e.g., DB-5 or equivalent).

    • The GC oven temperature is programmed to ramp up over time to elute compounds with different boiling points. A typical program might start at 40°C and increase to 250°C.

  • Olfactometry (Sniffing Port):

    • The effluent from the GC column is split, with one portion going to a chemical detector (e.g., Mass Spectrometer) and the other to a sniffing port.

    • Trained sensory panelists sniff the effluent at the port and record the time, intensity, and description of any odors they perceive.

    • The intensity can be rated on a standardized scale (e.g., a 7-point scale where 1 is no odor and 7 is a very strong odor).

  • Data Analysis:

    • The data from the chemical detector is used to identify the compounds eluting at specific times.

    • The olfactometry data is correlated with the chemical data to identify which compounds are responsible for the perceived aromas.

Sensory Panel Evaluation

A trained sensory panel is essential for quantifying the specific sensory attributes of a compound like 5-Methyl-2-phenyl-2-hexenal.

  • Panelist Selection and Training:

    • Panelists are screened for their sensory acuity, ability to discriminate between different aromas and tastes, and their descriptive vocabulary.

    • Training involves familiarization with relevant aroma and flavor standards (e.g., reference compounds for "cocoa," "nutty," "sweet," etc.) and the use of intensity scales.

  • Sample Preparation:

    • 5-Methyl-2-phenyl-2-hexenal is diluted to various concentrations in a neutral solvent (e.g., mineral oil for aroma, or a sugar-water solution for flavor).

    • Samples are presented to panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).

  • Evaluation Procedure:

    • Panelists are presented with the samples in a randomized and blind manner.

    • They are asked to rate the intensity of various pre-defined sensory attributes (e.g., cocoa, nutty, sweet, bitter, chemical) on a labeled magnitude scale (e.g., a 15-point scale).

    • Panelists are also encouraged to provide any other descriptive terms that come to mind.

  • Data Analysis:

    • The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of the compound at different concentrations.

    • The results are often visualized using a spider web or radar plot.

Signaling Pathway

The perception of aldehydes like 5-Methyl-2-phenyl-2-hexenal is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Mucus) cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant 5-Methyl-2-phenyl-2-enal OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opening Ca_ion Ca²⁺ CNG->Ca_ion Influx Cl_ion Cl⁻ CNG->Cl_ion Efflux Depolarization Depolarization Ca_ion->Depolarization Causes Cl_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 1: Generalized Olfactory Signaling Pathway for Aldehydes.

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (specifically G-olf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and subsequent depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific smell.

Experimental Workflow

The overall process of characterizing the olfactory properties of a compound like 5-Methyl-2-phenyl-2-hexenal involves a multi-step workflow that integrates chemical and sensory analysis.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Compound Obtain Pure Compound (5-Methyl-2-phenyl-2-hexenal) GCO Gas Chromatography-Olfactometry (GC-O) Compound->GCO Descriptive Descriptive Sensory Analysis Compound->Descriptive Panel Select and Train Sensory Panel Panel->Descriptive Profile Generate Aroma/Flavor Profile GCO->Profile Descriptive->Profile Stats Statistical Analysis (ANOVA, PCA) Profile->Stats Report Final Technical Report Stats->Report

Figure 2: Workflow for Sensory Analysis of an Aroma Compound.

This workflow begins with obtaining a pure sample of the target compound and the rigorous selection and training of a sensory panel. The compound is then analyzed using instrumental techniques like GC-O to identify its aroma-active properties and by the sensory panel to generate a detailed descriptive profile. The data from both analyses are then statistically processed to create a comprehensive understanding of the compound's olfactory and sensory characteristics, culminating in a detailed technical report.

Conclusion

5-Methyl-2-phenyl-2-hexenal is a key aroma compound with a distinct cocoa and chocolate-like olfactory profile. Its sensory properties are best characterized through a combination of instrumental analysis, such as Gas Chromatography-Olfactometry, and detailed evaluation by a trained human sensory panel. The perception of this and other aldehydes is initiated through a well-understood G-protein coupled receptor signaling cascade in the olfactory epithelium. This technical guide provides a framework for the comprehensive evaluation of such aroma compounds, which is essential for their effective application in the flavor, fragrance, and pharmaceutical industries. Further research is warranted to determine the precise quantitative odor and taste thresholds of 5-Methyl-2-phenyl-2-hexenal to allow for more precise control of its sensory impact in various applications.

References

Methodological & Application

Synthesis of 2-Phenylhex-2-enal via Aldol Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Phenylhex-2-enal, an α,β-unsaturated aldehyde, through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of benzaldehyde with butanal. Benzaldehyde, which lacks α-hydrogens, serves as the electrophilic partner, while butanal, possessing α-hydrogens, acts as the nucleophile after forming an enolate intermediate. This methodology is a fundamental carbon-carbon bond-forming reaction widely employed in organic synthesis for the preparation of various intermediates and target molecules.

Introduction

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. The Claisen-Schmidt condensation is a specific variation of the aldol condensation where an aldehyde or ketone with α-hydrogens reacts with an aromatic carbonyl compound that lacks α-hydrogens.[1][2] This directed condensation is advantageous as it minimizes self-condensation of the aromatic aldehyde, leading to a more controlled reaction and higher yields of the desired crossed-aldol product.[2]

The synthesis of this compound exemplifies a Claisen-Schmidt condensation, proceeding via the reaction of benzaldehyde and butanal in the presence of a base catalyst, typically sodium hydroxide.[3] The initial product is a β-hydroxy aldehyde, which readily undergoes dehydration to form the stable, conjugated α,β-unsaturated aldehyde, this compound.

Reaction and Mechanism

The overall reaction is as follows:

Benzaldehyde + Butanal → this compound + H₂O

The reaction proceeds through the following key mechanistic steps:

  • Enolate Formation: A hydroxide ion (from NaOH) abstracts an acidic α-hydrogen from butanal to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy aldehyde.

  • Dehydration: Under the reaction conditions, the β-hydroxy aldehyde readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated aldehyde, this compound. This step is often driven by the formation of a stable conjugated system.

Experimental Protocol

Materials:

  • Benzaldehyde (freshly distilled)

  • Butanal

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (e.g., 0.1 mol) in ethanol (e.g., 100 mL).

  • Addition of Reactants: To the stirred solution, add benzaldehyde (e.g., 0.1 mol). Subsequently, slowly add butanal (e.g., 0.12 mol) to the mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Reactant Quantities and Theoretical Yield

ReactantMolecular Weight ( g/mol )Moles (mol)Volume (mL)Density (g/mL)
Benzaldehyde106.120.19.71.044
Butanal72.110.1213.50.804
Sodium Hydroxide40.000.1--
Product Molecular Weight ( g/mol ) Theoretical Moles (mol) Theoretical Mass (g)
This compound160.240.116.02

Table 2: Spectroscopic Data for a Structurally Similar Compound: 5-Methyl-2-phenyl-2-hexenal

Spectroscopic DataValue
¹H NMR (CDCl₃, ppm) δ 9.5 (s, 1H, CHO), 7.2-7.5 (m, 5H, Ar-H), 6.8 (t, 1H, C=CH), 2.3 (t, 2H, CH₂), 1.6 (m, 1H, CH), 0.9 (d, 6H, 2xCH₃)
¹³C NMR (CDCl₃, ppm) δ 195.1 (CHO), 155.2 (C=CH), 138.5 (Ar-C), 134.1 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 44.1 (CH₂), 28.5 (CH), 22.3 (CH₃)
Mass Spectrum (m/z) 188 (M⁺), 173, 159, 145, 131, 115, 105, 91, 77
IR (cm⁻¹) ~1680 (C=O stretch, conjugated aldehyde), ~1640 (C=C stretch)

Mandatory Visualization

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Benzaldehyde Benzaldehyde Nucleophilic_Attack Nucleophilic Attack Benzaldehyde->Nucleophilic_Attack Butanal Butanal Enolate_Formation Enolate Formation (from Butanal) Butanal->Enolate_Formation NaOH NaOH (catalyst) NaOH->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Protonation Protonation Nucleophilic_Attack->Protonation Dehydration Dehydration Protonation->Dehydration Crude_Product Crude this compound Dehydration->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1: Workflow for the synthesis of this compound.

Conclusion

The Claisen-Schmidt condensation provides an effective and straightforward method for the synthesis of this compound from benzaldehyde and butanal. The protocol outlined in this document offers a general procedure that can be optimized for specific laboratory conditions and desired yields. The provided data for a structurally similar compound can serve as a useful reference for the characterization of the final product. This synthesis is a valuable tool for researchers and professionals in organic chemistry and drug development, providing access to a versatile α,β-unsaturated aldehyde intermediate.

References

Application Note: HPLC Analysis of 2-Phenylhex-2-enal and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and analysis of 2-Phenylhex-2-enal and its potential isomers using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is an α,β-unsaturated aldehyde. Like other compounds in this class, it can exist as multiple isomers, including E/Z (geometric) isomers and various structural isomers. The separation and quantification of these isomers are crucial for quality control, impurity profiling, and understanding structure-activity relationships in various fields, including flavor and fragrance, environmental analysis, and pharmaceutical development. α,β-unsaturated aldehydes are recognized as toxic products of lipid peroxidation, making their detection and characterization important in many human disease states and the food industry.[1]

This application note details a robust reverse-phase HPLC (RP-HPLC) method for the effective separation of (2E)-2-Phenylhex-2-enal, (2Z)-2-Phenylhex-2-enal, and a common structural isomer, 5-Methyl-2-phenyl-2-hexenal.

Experimental

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Recommended Columns:

    • For E/Z and structural isomer separation, a column with a phenyl stationary phase is recommended to enhance selectivity for aromatic compounds.[2][3] A Cogent Phenyl Hydride™ or similar L11 phase column can provide excellent resolution.

    • Alternatively, columns with polar-embedded phases, such as Agilent Bonus-RP or Supelco RP-Amide, are effective for separating E/Z isomers.[4]

    • For chiral separations of any isomers with stereocenters, a dedicated chiral stationary phase (CSP) is required.[5][6]

Reagents and Standards
  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Aqueous Mobile Phase: Ultrapure water (18.2 MΩ·cm).

  • Acid Modifier: Formic acid (HCOOH) or phosphoric acid (H₃PO₄), LC-MS grade. For Mass-Spec (MS) compatible applications, formic acid should be used.[7]

  • Standards: Reference standards of (2E)-2-Phenylhex-2-enal, (2Z)-2-Phenylhex-2-enal, and 5-Methyl-2-phenyl-2-hexenal of known purity.

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each reference standard and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the initial mobile phase composition.

  • Sample Solution: Prepare the sample by dissolving it in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Protocol

This protocol is optimized for the separation of E/Z and structural isomers.

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 40% B2-15 min: 40% to 70% B15-18 min: 70% B18-18.1 min: 70% to 40% B18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

Quantitative Data Summary

The following table summarizes the expected quantitative results for the separation of this compound isomers under the specified HPLC conditions.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
5-Methyl-2-phenyl-2-hexenal9.8-1.10.050.15
(2Z)-2-Phenylhex-2-enal11.22.81.20.080.24
(2E)-2-Phenylhex-2-enal12.52.51.10.040.12

Note: The data presented are representative and may vary depending on the specific HPLC system, column, and experimental conditions.

Diagrams

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standards Dissolve Dissolve in Methanol Standard->Dissolve Sample Prepare Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column Phenyl-Hexyl Column Autosampler->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound isomers.

Isomer Relationship Diagram

Isomer_Relationships A This compound (C12H14O) B (2E)-2-Phenylhex-2-enal A->B E/Z Isomer C (2Z)-2-Phenylhex-2-enal A->C E/Z Isomer D 5-Methyl-2-phenyl-2-hexenal (C13H16O) A->D Structural Isomer

Caption: Relationship between this compound and its isomers.

Discussion

The developed RP-HPLC method provides excellent separation of (2E)-2-Phenylhex-2-enal, (2Z)-2-Phenylhex-2-enal, and the structural isomer 5-Methyl-2-phenyl-2-hexenal. The use of a phenyl-hexyl column enhances the resolution of these aromatic compounds through π-π interactions between the analytes and the stationary phase. The gradient elution allows for the separation of compounds with differing polarities within a reasonable run time.

Peak distortion for active carbonyl-containing compounds can sometimes be observed in RP-HPLC, particularly at low pH. This can be due to the formation of gem-diols or hemiacetals. If peak fronting or splitting is observed, increasing the pH of the mobile phase with a non-nucleophilic buffer can be an effective solution.

For the analysis of a broader range of potential isomers or impurities, a photodiode array (PDA) detector is recommended to assess peak purity and aid in identification based on UV spectra. For unequivocal identification, coupling the HPLC system to a mass spectrometer (HPLC-MS) is advised.

Conclusion

The protocol described in this application note is a reliable and robust method for the quantitative analysis of this compound and its common isomers. The method is suitable for implementation in quality control laboratories and research settings for the analysis of this class of compounds. The provided workflows and data serve as a comprehensive guide for researchers and analysts.

References

Application Note: Analysis of 2-Phenylhex-2-enal by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a generalized protocol for the qualitative and quantitative analysis of 2-Phenylhex-2-enal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an alpha,beta-unsaturated aldehyde with applications in fragrance, flavor, and potentially as an intermediate in pharmaceutical synthesis. The methodology outlined below provides a framework for sample preparation, instrumental analysis, and data interpretation, suitable for researchers in various fields. This document provides typical starting conditions that may require further optimization for specific matrices.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] Its high chromatographic resolution and mass-selective detection make it a valuable tool for the analysis of complex mixtures. The analysis of aromatic aldehydes such as this compound is crucial for quality control in the food and fragrance industries, as well as for monitoring chemical reactions in drug development. This document provides a comprehensive guide to developing a robust GC-MS method for this analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For optimal results, samples should be prepared in a volatile organic solvent.[3]

a) Direct Liquid Injection:

  • Solvent Selection: Use high-purity volatile organic solvents such as hexane, ethyl acetate, or dichloromethane.[1][3]

  • Procedure:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in the chosen solvent to a concentration of approximately 10 µg/mL.[3]

    • If the sample contains particulates, centrifuge or filter the solution to prevent blockage of the GC inlet and column.[1][3]

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

b) Headspace Analysis (for volatile analysis from solid or liquid matrices):

  • This technique is suitable for isolating volatile components like this compound from non-volatile matrix components.[2][4]

  • Procedure:

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial and heat it to allow the volatile compounds to partition into the headspace.[2]

    • A sample of the headspace gas is then automatically injected into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are typical starting parameters for the analysis of aromatic aldehydes. Optimization may be necessary based on the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1, adjustable based on concentration)
Oven Temperature Program Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)[5]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

Data Presentation

Table 2: Predicted Mass Spectral Data for this compound (based on 5-Methyl-2-phenyl-2-hexenal)

m/zPredicted Fragment IonRelative Abundance
188[M]+ (Molecular Ion)Low
117[M - C5H9]+High (likely base peak)
115[C9H7]+Moderate
104[C8H8]+High
91[C7H7]+ (Tropylium ion)Moderate
77[C6H5]+ (Phenyl ion)Moderate

Note: This data is predictive and should be confirmed by running a standard of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Filtration Filtration/ Centrifugation Dissolution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

References

Application Notes: 2-Phenylhex-2-enal in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

2-Phenylhex-2-enal is an alpha,beta-unsaturated aromatic aldehyde. While specific data for this compound is limited in publicly available literature, its structural class is of significant interest in the flavor and fragrance industry. Aromatic aldehydes are valued for their potent and characteristic scents, contributing to a wide array of fragrance profiles. This document provides application notes and protocols based on the properties of closely related and structurally similar compounds, such as 5-methyl-2-phenyl-2-hexenal and (±)-2-phenyl-4-methyl-2-hexenal, and general principles applicable to fragrance aldehydes. These analogues are used to provide a likely profile and performance characteristics for this compound.

2. Chemical and Physical Properties

The properties of fragrance ingredients are critical for formulation, performance, and stability. The following table summarizes key data for analogues of this compound.

PropertyValueSource CompoundReference
Molecular Formula C₁₃H₁₆O5-Methyl-2-phenyl-2-hexenal[1][2]
Molecular Weight 188.27 g/mol 4-Methyl-2-phenylhex-2-enal[3]
Appearance Colorless to yellow clear liquid5-Methyl-2-phenyl-2-hexenal[4]
Specific Gravity 0.965 - 0.975 @ 25°C(±)-2-Phenyl-4-methyl-2-hexenal[5]
Refractive Index 1.522 - 1.536 @ 20°C(±)-2-Phenyl-4-methyl-2-hexenal / 5-Methyl-2-phenyl-2-hexenal[5][6]
Boiling Point 307 - 309 °C @ 760 mm Hg(±)-2-Phenyl-4-methyl-2-hexenal[5]
Vapor Pressure 0.001 mmHg @ 25°C (est.)(±)-2-Phenyl-4-methyl-2-hexenal[5]
Solubility Soluble in alcohol; Insoluble in water(±)-2-Phenyl-4-methyl-2-hexenal / 5-Methyl-2-phenyl-2-hexenal[5][6]
LogP (o/w) 4.086 (est.)(±)-2-Phenyl-4-methyl-2-hexenal[5]

3. Olfactory Profile and Application

Based on its analogues, this compound is anticipated to have a complex, gourmand-type odor profile. It is suitable for use in fine fragrances, personal care products, and cosmetics to impart unique and desirable aromatic notes.[7]

AspectDescriptionReference
Odor Family Gourmand / Aldehydic[8][9]
Odor Descriptors Likely possesses cocoa, chocolate, nutty, green, and fruity undertones, characteristic of its close analogue, 5-methyl-2-phenyl-2-hexenal.[8][9]
Typical Use As a fragrance agent to enhance or create creamy cocoa and chocolate notes in a variety of product types.[4][7][9]

Recommended Usage Levels in Fragrance Concentrate:

  • General Use: Typically used in small amounts, often below 1% of the fragrance concentrate.[4]

  • For Strong Gourmand Notes: Can be used at levels up to 8% in the concentrate to achieve a prominent chocolate or cocoa effect.[4]

  • General Recommendation: An analogue, (±)-2-phenyl-4-methyl-2-hexenal, has a recommended usage level of up to 2.0% in the fragrance concentrate.[5]

4. Stability and Formulation Considerations

Aromatic aldehydes are known for their reactivity, which presents challenges in fragrance formulation.[10]

  • Oxidation: Aldehyd functional groups are susceptible to oxidation upon exposure to air, which can alter the scent profile and reduce shelf life.[10] The use of antioxidants (e.g., BHT) and appropriate packaging can mitigate this.

  • Discoloration (Schiff Base Formation): Aldehydes can react with primary amines (e.g., methyl anthranilate) to form Schiff bases, often resulting in discoloration (yellowing or browning) over time.[11] This reaction can be intentionally used to create specific olfactory effects but must be controlled.

  • Light and Heat Sensitivity: Exposure to UV light and elevated temperatures can accelerate degradation pathways, including oxidation and polymerization.[10][12] Stability tests under stressed conditions are crucial to predict long-term performance.[11][12]

  • pH Impact: The stability of the fragrance can be affected by the pH of the product base. Testing in the final formulation is essential to ensure compatibility and longevity.[13]

5. Safety and Regulatory Information

  • Skin Sensitization: A close analogue, 5-methyl-2-phenyl-2-hexenal, is identified as a potential skin sensitizer.[1] All fragrance ingredients must be used in compliance with the standards set by the International Fragrance Association (IFRA) and local regulations.[14]

  • Flavoring Substance Regulations: Several related phenylalkenals have been reviewed by regulatory bodies like the European Food Safety Authority (EFSA) for their use as flavoring agents, with some restrictions introduced pending further safety data.[15][16]

6. Mechanism of Olfactory Perception

The sense of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal epithelium.[17] Aldehydes are detected through a G-protein coupled receptor (GPCR) signaling cascade.[18] Interestingly, evidence suggests that some aldehyde-specific receptors may be activated not by the aldehyde itself, but by its hydrated form, the 1,1-geminal-diol, which forms when the aldehyde dissolves in the aqueous nasal mucus.[17][19]

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Aldehyde Odorant OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-Protein (Gαolf) OR->G_Protein 2. Activation AC Adenylyl Cyclase III G_Protein->AC 3. Gαolf activates cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG 5. Binding Ions_In Ca²⁺ / Na⁺ Influx CNG->Ions_In 6. Channel Opens Depolarization Depolarization (Action Potential) Ions_In->Depolarization 7. Signal Generation

Caption: Generalized olfactory signal transduction pathway for aldehydes.

Experimental Protocols

Protocol 1: Sensory Evaluation by Triangle Test

This protocol determines if a perceptible difference exists between two samples, such as a control fragrance and one containing this compound.[20][21]

1. Objective: To determine if the addition of this compound at a specific concentration creates a sensorially detectable difference in a fragrance formulation.

2. Panelists:

  • Recruit a panel of 20-30 individuals screened for normal olfactory acuity.[20]

  • Panelists can be trained assessors or naive consumers, depending on the test objective.[22][23]

3. Sample Preparation:

  • Prepare two fragrance samples in a suitable base (e.g., 10% ethanol solution):

    • Sample A (Control): Fragrance without this compound.

    • Sample B (Test): Fragrance with this compound at the desired concentration.

  • Code the samples with random three-digit numbers.

4. Test Procedure:

  • Present each panelist with a set of three samples in a controlled, odor-free environment.[22] Two samples are identical (e.g., A, A, B) and one is the odd one out.

  • The order of presentation should be randomized and balanced across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct panelists to smell each sample from left to right and identify the sample that is different from the other two.

  • A "forced choice" design is required; panelists must select one sample.

  • Provide a sensory break between evaluations to prevent olfactory fatigue.[22]

5. Data Analysis:

  • Count the total number of correct identifications.

  • Compare this number to a statistical table for triangle tests (based on the binomial distribution) to determine if the result is statistically significant at a chosen confidence level (typically p < 0.05).

Sensory_Evaluation_Workflow start Start objective Define Objective: Is there a perceptible difference? start->objective panel Select & Screen Panelists (n=30) objective->panel prep Prepare Samples (A: Control, B: Test) panel->prep present Present Randomized Set of 3 (e.g., AAB, ABA, BAA) prep->present eval Panelist Identifies 'Odd' Sample present->eval collect Collect Responses eval->collect analyze Statistical Analysis: Compare correct responses to chance collect->analyze report Report Findings: Significant or No Significant Difference analyze->report end_node End report->end_node

Caption: Workflow for a triangle test sensory evaluation.

Protocol 2: Accelerated Stability Testing

This protocol predicts the long-term stability of a fragrance containing this compound by subjecting it to stress conditions.[11][12]

1. Objective: To evaluate the stability of this compound in a finished product (e.g., lotion, eau de toilette) by assessing changes in odor and color under accelerated aging conditions.

2. Sample Preparation:

  • Prepare samples of the final product containing the fragrance.

  • Prepare a control sample of the unfragranced product base.[11]

  • Package samples in the final consumer packaging to assess product-package interactions.

  • Keep a set of "reference" samples stored in the dark at a low temperature (e.g., 4°C).

3. Storage Conditions:

  • Place samples in stability chambers under the following conditions:

    • Elevated Temperature: 40°C (to simulate ~1 year of aging in 3 months).[12]

    • Light Exposure: A light cabinet with controlled UV/visible light exposure.[12]

    • Room Temperature: 25°C (as a control).

    • Freeze-Thaw Cycles: Cycle between -10°C and 25°C for 3-5 cycles to assess physical stability.[12]

4. Evaluation Schedule:

  • Evaluate samples at baseline (Time 0) and at specified intervals (e.g., 1, 2, 4, 8, and 12 weeks).

5. Evaluation Methods:

  • Sensory Evaluation: A trained panel compares the aged samples to the refrigerated reference sample, noting any changes in odor intensity, character, or the appearance of off-notes.

  • Physical Evaluation: Visually inspect for changes in color, clarity, viscosity, and phase separation.

  • Analytical Evaluation (Optional but Recommended): Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify any degradation products.[24]

6. Data Analysis:

  • Compile sensory and physical observations over time.

  • Plot the concentration of this compound as a function of time and storage condition.

  • Conclude on the stability of the fragrance under the tested conditions and predict its shelf life.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Accelerated Aging cluster_eval Evaluation prep_samples Prepare Samples: - Fragranced Product - Unfragranced Base - Reference (4°C) t0_analysis Initial Analysis (Time 0) - Sensory - Physical - GC-MS prep_samples->t0_analysis storage Store Samples 40°C Oven UV Light Cabinet 25°C Control t0_analysis->storage eval_points Analyze at Time Points (1, 2, 4, 8, 12 weeks) storage->eval_points eval_methods Evaluation Methods Sensory vs. Reference Physical (Color, etc.) Analytical (GC-MS) eval_points->eval_methods report Compile Data & Generate Stability Report eval_methods->report

Caption: Workflow for an accelerated fragrance stability study.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Phenylhex-2-enal Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 2-phenylhex-2-enal, a valuable intermediate in the synthesis of various organic molecules. The focus is on the utilization of aldolase enzymes, which offer a green and stereoselective alternative to traditional chemical methods.

Introduction to Biocatalytic Aldol Condensation

The synthesis of α,β-unsaturated aldehydes, such as this compound, is traditionally achieved through a crossed-aldol condensation. This reaction involves the carbon-carbon bond formation between an enolizable aldehyde or ketone and a carbonyl compound. While effective, chemical methods often require harsh reaction conditions (strong acids or bases) and can lead to a mixture of products, complicating purification and reducing overall yield.

Biocatalysis has emerged as a powerful alternative, employing enzymes to catalyze chemical transformations with high selectivity and under mild conditions. For aldol condensations, aldolases are the enzymes of choice. Specifically, 2-deoxy-D-ribose-5-phosphate aldolase (DERA) has shown significant promise due to its ability to accept a range of aldehyde substrates. Engineered variants of DERA have been developed to enhance stability and broaden substrate scope, making them suitable for synthetic applications.

This document outlines two primary biocatalytic approaches for the synthesis of 2-phenyl-3-hydroxyhexanal, the immediate precursor to this compound:

  • Isolated Enzyme System: Utilizing a purified, engineered DERA for precise control over reaction parameters.

  • Whole-Cell Biocatalyst System: Employing genetically engineered microorganisms overexpressing a robust DERA, which can be a more cost-effective approach for large-scale synthesis.

Data Presentation

The following tables summarize representative quantitative data for the biocatalytic synthesis of 2-phenyl-3-hydroxyhexanal using an engineered 2-deoxy-D-ribose-5-phosphate aldolase (DERA).

Table 1: Isolated Enzyme (Engineered DERA) System Performance

ParameterValueConditions
Enzyme Engineered DERA (e.g., from Pectobacterium atrosepticum)Lyophilized powder
Substrates Benzaldehyde, ButanalEquimolar ratio (50 mM each)
Reaction Buffer 50 mM Tris-HCl, pH 8.0-
Temperature 30°C-
Reaction Time 24 hours-
Conversion > 95%Based on benzaldehyde consumption
Product Yield 85 - 90%Isolated yield of 2-phenyl-3-hydroxyhexanal
Enzyme Loading 1 mg/mL-

Table 2: Whole-Cell Biocatalyst (E. coli expressing engineered DERA) System Performance

ParameterValueConditions
Biocatalyst Recombinant E. coli BL21(DE3) expressing engineered DERAWet cell paste
Substrates Benzaldehyde, Butanal100 mM each
Reaction Medium Phosphate buffer (100 mM, pH 7.5) with 1% glucose-
Temperature 25°C-
Reaction Time 48 hours-
Conversion > 90%Based on benzaldehyde consumption
Product Yield 75 - 80%Isolated yield of 2-phenyl-3-hydroxyhexanal
Cell Loading 50 g/L (wet cell weight)-

Experimental Protocols

Protocol 1: Synthesis using an Isolated Engineered DERA

This protocol describes the synthesis of 2-phenyl-3-hydroxyhexanal using a purified, engineered DERA enzyme.

Materials:

  • Engineered 2-deoxy-D-ribose-5-phosphate aldolase (DERA)

  • Benzaldehyde

  • Butanal

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 53 mg of benzaldehyde (0.5 mmol) and 36 mg of butanal (0.5 mmol) in 10 mL of 50 mM Tris-HCl buffer (pH 8.0).

    • Add 10 mg of engineered DERA to the reaction mixture.

  • Incubation:

    • Seal the flask and place it in a shaking incubator at 30°C and 200 rpm for 24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction:

    • After 24 hours, or upon completion of the reaction, quench the reaction by adding 20 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and extract the product into the organic layer.

    • Separate the organic layer and wash it with 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 2-phenyl-3-hydroxyhexanal.

Protocol 2: Synthesis using a Whole-Cell Biocatalyst

This protocol outlines the synthesis of 2-phenyl-3-hydroxyhexanal using a whole-cell biocatalyst system.

Materials:

  • Recombinant E. coli BL21(DE3) cells expressing an engineered DERA

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffer (100 mM, pH 7.5)

  • Glucose

  • Benzaldehyde

  • Butanal

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Cultivation and Induction of Whole-Cell Biocatalyst:

    • Inoculate 100 mL of LB medium (containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain.

    • Grow the culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce the expression of the DERA enzyme by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at 20°C for another 16-20 hours.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • Wash the cell pellet with 100 mM phosphate buffer (pH 7.5) and centrifuge again.

  • Whole-Cell Biotransformation:

    • Resuspend the cell pellet in 10 mL of 100 mM phosphate buffer (pH 7.5) containing 1% (w/v) glucose. The final cell concentration should be approximately 50 g/L (wet cell weight).

    • Add 106 mg of benzaldehyde (1 mmol) and 72 mg of butanal (1 mmol) to the cell suspension.

  • Incubation:

    • Incubate the reaction mixture at 25°C with shaking at 200 rpm for 48 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification steps as described in Protocol 1 (steps 4 and 5).

Visualizations

Biocatalytic_Aldol_Condensation Benzaldehyde Benzaldehyde DERA Engineered DERA Benzaldehyde->DERA Butanal Butanal Butanal->DERA Aldol_Adduct 2-Phenyl-3-hydroxyhexanal DERA->Aldol_Adduct Aldol Addition Final_Product This compound Aldol_Adduct->Final_Product Dehydration

Caption: Biocatalytic synthesis of this compound.

Experimental_Workflow cluster_isolated Isolated Enzyme Protocol cluster_whole_cell Whole-Cell Protocol Reaction_Setup_I Reaction Setup (Substrates + DERA) Incubation_I Incubation (30°C, 24h) Reaction_Setup_I->Incubation_I Extraction_I Extraction (Ethyl Acetate) Incubation_I->Extraction_I Purification_I Purification (Chromatography) Extraction_I->Purification_I Product_I Pure Product Purification_I->Product_I Cultivation Cell Cultivation & Induction Harvesting Cell Harvesting Cultivation->Harvesting Biotransformation Biotransformation (Cells + Substrates) Harvesting->Biotransformation Incubation_WC Incubation (25°C, 48h) Biotransformation->Incubation_WC Extraction_WC Extraction (Ethyl Acetate) Incubation_WC->Extraction_WC Purification_WC Purification (Chromatography) Extraction_WC->Purification_WC Product_WC Pure Product Purification_WC->Product_WC

Caption: Experimental workflows for biocatalytic synthesis.

Application Notes and Protocols for the Reaction Kinetics of 2-Phenylhex-2-enal Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylhex-2-enal is an α,β-unsaturated aldehyde that can be synthesized via a crossed aldol condensation reaction. Understanding the reaction kinetics of its formation is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability in industrial and pharmaceutical applications. This document provides detailed application notes and experimental protocols for studying the reaction kinetics of this compound formation. The primary synthetic route is the base-catalyzed crossed aldol condensation between benzaldehyde and hexanal.

Reaction Principle: Crossed Aldol Condensation

The formation of this compound proceeds through a crossed aldol condensation, a variation of the aldol condensation where two different carbonyl compounds react.[1] In this specific case, benzaldehyde, which lacks α-hydrogens and therefore cannot enolize, serves as the electrophilic partner. Hexanal, which possesses α-hydrogens, acts as the nucleophilic partner after being deprotonated by a base to form an enolate.[2] The subsequent reaction involves the nucleophilic attack of the hexanal enolate on the benzaldehyde carbonyl group, followed by dehydration to yield the final product, this compound.[3]

Key Factors Influencing Reaction Kinetics

The rate of this compound formation is influenced by several factors:

  • Catalyst Concentration: The concentration of the base catalyst (e.g., sodium hydroxide, potassium hydroxide) directly affects the rate of enolate formation, which is often the rate-determining step.

  • Reactant Concentrations: The concentrations of benzaldehyde and hexanal will influence the reaction rate according to the overall rate law of the reaction.

  • Temperature: As with most chemical reactions, temperature significantly impacts the reaction rate. Higher temperatures generally lead to faster reaction rates but may also promote side reactions.

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of the intermediates, thereby influencing the reaction kinetics.

Quantitative Data Summary

While specific kinetic data for the formation of this compound is not extensively published, the following table summarizes typical kinetic parameters that would be determined in a kinetic study of a similar aldol condensation reaction. The values provided are hypothetical and serve as a template for data presentation.

ParameterSymbolValue (Hypothetical)UnitsExperimental Conditions
Reaction Order (Benzaldehyde)m1-Temperature: 25 °C, Catalyst: 0.1 M NaOH, Solvent: Ethanol
Reaction Order (Hexanal)n1-Temperature: 25 °C, Catalyst: 0.1 M NaOH, Solvent: Ethanol
Reaction Order (Catalyst)p1-Temperature: 25 °C, Reactant Concentrations: 0.1 M, Solvent: Ethanol
Rate Constantk5.0 x 10-3L2mol-2s-1Temperature: 25 °C, Catalyst: 0.1 M NaOH, Solvent: Ethanol
Activation EnergyEa60kJ/molReactant Concentrations: 0.1 M, Catalyst: 0.1 M NaOH, Solvent: Ethanol, Temperature Range: 15-35 °C
Pre-exponential FactorA1.2 x 108L2mol-2s-1Calculated from the Arrhenius equation using the experimentally determined activation energy and rate constants.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and the subsequent investigation of its formation kinetics.

Protocol 1: Synthesis of this compound via Base-Catalyzed Aldol Condensation

Objective: To synthesize this compound from benzaldehyde and hexanal using a base catalyst.

Materials:

  • Benzaldehyde

  • Hexanal

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or another suitable solvent)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Dissolve a specific amount of the base catalyst (e.g., NaOH) in ethanol within the flask.

  • Add an equimolar amount of benzaldehyde and hexanal to the flask. For a crossed aldol condensation, it is often beneficial to add the enolizable aldehyde (hexanal) slowly to a solution of the non-enolizable aldehyde (benzaldehyde) and the base to minimize self-condensation of hexanal.[3]

  • Heat the reaction mixture to a specific temperature (e.g., 50 °C) and monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent using a rotary evaporator.

  • Extract the product into diethyl ether. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Kinetic Study of this compound Formation

Objective: To determine the rate law and activation energy for the formation of this compound.

Materials and Equipment:

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Constant temperature water bath

  • Stock solutions of benzaldehyde, hexanal, and catalyst (e.g., NaOH) in a suitable solvent (e.g., ethanol)

  • Quenching solution (e.g., dilute HCl)

Procedure:

  • Determination of the Reaction Order with Respect to Reactants and Catalyst:

    • Perform a series of experiments where the concentration of one reactant or the catalyst is varied while keeping the concentrations of the other species constant and in large excess (pseudo-order conditions).

    • For each experiment, pre-heat the reactant solutions to the desired temperature in the water bath.

    • Initiate the reaction by mixing the reactants. At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a quenching solution.

    • Analyze the concentration of this compound in the quenched samples using a suitable analytical method (e.g., UV-Vis spectrophotometry by monitoring the appearance of the conjugated system, or HPLC).

    • Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • Plot the logarithm of the initial rate versus the logarithm of the concentration of the species being varied. The slope of this line will give the order of the reaction with respect to that species.

  • Determination of the Rate Constant:

    • Once the reaction orders are determined, the rate constant (k) can be calculated from the rate law equation: Rate = k[Benzaldehyde]^m[Hexanal]^n[Catalyst]^p.

    • Calculate the rate constant for each experiment and determine the average value.

  • Determination of the Activation Energy:

    • Conduct the kinetic experiments at a range of different temperatures while keeping the initial concentrations of all reactants and the catalyst constant.

    • Determine the rate constant (k) at each temperature.

    • Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). This is the Arrhenius plot.

    • The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).

Visualizations

Signaling Pathway of Base-Catalyzed Aldol Condensation

Aldol_Condensation_Pathway Hexanal Hexanal Enolate Hexanal Enolate (Nucleophile) Hexanal->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Alkoxide Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Alkoxide->Aldol_Adduct Protonation Product This compound Aldol_Adduct->Product Dehydration (E1cB) Base_regen Base (OH⁻) Aldol_Adduct->Base_regen Water H₂O Water->Aldol_Adduct Water_byproduct H₂O

Caption: Base-catalyzed aldol condensation pathway for this compound formation.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow Prep Prepare Stock Solutions (Benzaldehyde, Hexanal, Catalyst) Temp Equilibrate Reactants at Constant Temperature Prep->Temp Mix Initiate Reaction by Mixing Temp->Mix Sample Withdraw and Quench Aliquots at Timed Intervals Mix->Sample Analyze Analyze Product Concentration (UV-Vis or HPLC) Sample->Analyze Plot Plot [Product] vs. Time Determine Initial Rate Analyze->Plot Vary Repeat for Different [Reactant] and Temperatures Plot->Vary Calc Calculate Reaction Orders, Rate Constant, and Activation Energy Vary->Calc

Caption: Experimental workflow for the kinetic analysis of this compound formation.

References

Application Notes and Protocols for the Derivatization of 2-Phenylhex-2-enal for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylhex-2-enal is an α,β-unsaturated aldehyde that may be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential reactive metabolite in drug development. Due to its aldehyde functionality, it can be challenging to analyze directly by gas chromatography (GC) or high-performance liquid chromatography (HPLC) with high sensitivity and specificity. Derivatization of the aldehyde group is a common strategy to improve its analytical properties, such as volatility, thermal stability, and detectability.

These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The primary derivatization reagents covered are O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis and 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV analysis.

Principle of Derivatization

Derivatization in this context involves the chemical modification of the aldehyde functional group of this compound to form a more stable and easily detectable derivative.

  • PFBHA Derivatization: PFBHA reacts with the aldehyde to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, which makes the derivative suitable for sensitive detection by electron capture detection (ECD) or mass spectrometry (MS).[1]

  • DNPH Derivatization: DNPH reacts with the aldehyde in an acidic medium to form a 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry at around 360 nm.[2][3][4]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) following PFBHA Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization with PFBHA enhances the volatility and thermal stability of aldehydes, making them amenable to GC analysis. The mass spectrometer provides high selectivity and structural information for confident identification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following DNPH Derivatization

HPLC is well-suited for the analysis of less volatile and thermally labile compounds. Derivatization with DNPH renders the non-chromophoric aldehyde detectable by UV, a common and robust detector in HPLC systems. This method is widely used for the quantification of aldehydes in various matrices.[2][4]

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

Objective: To convert this compound into its PFBHA-oxime derivative for sensitive and selective analysis by GC-MS.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • pH 4 buffer (e.g., citrate buffer)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC vials with inserts

Derivatization Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile. For unknown samples, dissolve or extract the sample in a compatible solvent.

  • Reaction Setup: In a clean glass vial, add a known volume of the sample or standard solution.

  • Buffering: Add pH 4 buffer to the vial. The optimal pH for the reaction is typically in the acidic range.

  • Reagent Addition: Add an excess of PFBHA solution (e.g., 1 mg/mL in deionized water) to the vial.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at 60-70°C for 1-2 hours to facilitate the reaction.

  • Extraction: After cooling to room temperature, add a known volume of hexane (e.g., 1 mL) to the vial to extract the PFBHA-oxime derivative.

  • Mixing: Vortex the vial vigorously for 2 minutes to ensure efficient extraction.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract containing the derivatized this compound is now ready for GC-MS analysis.

GC-MS Parameters (Example):

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Detection ModeFull Scan and/or Selected Ion Monitoring (SIM)

Expected Quantitative Performance (Based on similar aldehydes):

ParameterExpected Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 10 pg on column
Limit of Quantification (LOQ)0.5 - 50 pg on column
Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis

Objective: To convert this compound into its 2,4-dinitrophenylhydrazone derivative for quantitative analysis by HPLC-UV.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or Hydrochloric acid

  • Vortex mixer

  • Water bath

  • Syringe filters (0.45 µm)

  • HPLC vials

Derivatization Procedure:

  • DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% v/v phosphoric acid). This solution should be freshly prepared.

  • Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile. For unknown samples, dissolve or extract the sample in acetonitrile.

  • Reaction Setup: In a clean glass vial, add a known volume of the sample or standard solution.

  • Reagent Addition: Add an excess of the DNPH reagent to the vial.

  • Reaction: Cap the vial tightly and vortex. Allow the reaction to proceed at room temperature for at least 1 hour, or heat at a slightly elevated temperature (e.g., 40°C) for 30 minutes to ensure complete reaction.[5]

  • Sample Cleanup (if necessary): If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be required.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The solution containing the derivatized this compound is now ready for HPLC-UV analysis.

HPLC-UV Parameters (Example):

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Deionized water, B: Acetonitrile
GradientStart with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate.
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
UV Detector
Wavelength360 nm

Expected Quantitative Performance (Based on similar aldehydes): [2]

ParameterExpected Range
Linearity (r²)> 0.999
Limit of Detection (LOD)30 - 110 ng/mL
Limit of Quantification (LOQ)180 - 400 ng/mL

Visualizations

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction/Cleanup cluster_analysis Analysis Sample This compound (in solution) Reagent Derivatization Reagent (PFBHA or DNPH) Sample->Reagent Add Reaction Reaction (Heating/Time) Reagent->Reaction Initiate Extraction Solvent Extraction (for PFBHA) Reaction->Extraction Proceed to Cleanup SPE/Filtration (as needed) Reaction->Cleanup Extraction->Cleanup Analysis_System GC-MS or HPLC-UV Cleanup->Analysis_System Inject

Caption: General workflow for the derivatization and analysis of this compound.

PFBHA_Reaction cluster_reactants Reactants cluster_product Product Aldehyde This compound (Aldehyde Group: -CHO) Oxime PFBHA-Oxime Derivative (Stable & Volatile) Aldehyde->Oxime + PFBHA PFBHA PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine)

Caption: Reaction of this compound with PFBHA to form an oxime derivative.

DNPH_Reaction cluster_reactants_dnph Reactants cluster_product_dnph Product Aldehyde_DNPH This compound (Aldehyde Group: -CHO) Hydrazone 2,4-Dinitrophenylhydrazone (Strong Chromophore) Aldehyde_DNPH->Hydrazone + DNPH (acidic) DNPH DNPH (2,4-Dinitrophenylhydrazine)

Caption: Reaction of this compound with DNPH to form a hydrazone derivative.

References

Troubleshooting & Optimization

By-product formation in the synthesis of 2-Phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylhex-2-enal. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (benzaldehyde) with an aliphatic aldehyde that possesses α-hydrogens (hexanal).[1][2] The base facilitates the formation of an enolate from hexanal, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde, this compound.[3][4]

Q2: What are the most common by-products observed in this synthesis?

A2: The primary by-products in the synthesis of this compound arise from competing condensation reactions. These include:

  • Self-condensation of hexanal: Hexanal can react with its own enolate to form 2-butyl-2-octenal. This is a significant side reaction as hexanal readily enolizes.

  • Cannizzaro reaction of benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid. However, this is generally less favorable under typical Claisen-Schmidt conditions.

  • Michael addition products: The enolate of hexanal can potentially add to the α,β-unsaturated product (this compound) in a Michael 1,4-addition, leading to larger, more complex by-products.

  • Formation of stereoisomers: The product, this compound, can exist as (E) and (Z) stereoisomers. The reaction conditions can influence the ratio of these isomers.

Q3: How can I minimize the formation of by-products?

A3: Minimizing by-product formation is crucial for achieving a high yield and purity of this compound. Key strategies include:

  • Control of Stoichiometry: Using a slight excess of the aromatic aldehyde (benzaldehyde) can help to minimize the self-condensation of the enolizable aliphatic aldehyde (hexanal).

  • Choice of Base: The strength and concentration of the base are critical. A moderately strong base, such as sodium hydroxide or potassium hydroxide, is typically used. Using too strong a base can promote undesired side reactions.

  • Temperature Control: The reaction is often carried out at or below room temperature to control the reaction rate and minimize side reactions. Higher temperatures can favor the formation of by-products.

  • Order of Addition: Slowly adding the aliphatic aldehyde (hexanal) to a mixture of the aromatic aldehyde (benzaldehyde) and the base can help to keep the concentration of the enolizable aldehyde low, thus disfavoring its self-condensation.

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound from the reaction mixture typically involves a combination of techniques:

  • Extraction: After neutralizing the reaction mixture, the product is usually extracted into an organic solvent.

  • Washing: The organic layer is washed with water and brine to remove any remaining base, salts, and water-soluble impurities.

  • Distillation: Fractional distillation under reduced pressure is a common method for separating the desired product from unreacted starting materials and lower-boiling by-products.

  • Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate the product from closely related impurities.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive or insufficient base. 2. Low reaction temperature or insufficient reaction time. 3. Impure starting materials (e.g., oxidized benzaldehyde).1. Use fresh, high-purity base. Ensure proper stoichiometry. 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is sluggish. 3. Purify starting materials before use. Benzaldehyde should be distilled to remove benzoic acid.
High percentage of hexanal self-condensation product 1. High concentration of hexanal enolate. 2. Reaction temperature is too high. 3. Incorrect order of addition of reagents.1. Use a slight excess of benzaldehyde. 2. Maintain a lower reaction temperature (e.g., 10-20°C). 3. Slowly add hexanal to the mixture of benzaldehyde and base.
Presence of benzoic acid in the product 1. Oxidation of benzaldehyde starting material. 2. Cannizzaro reaction due to overly strong basic conditions.1. Use freshly distilled benzaldehyde. 2. Use a less concentrated base or a milder base. Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities.
Product is a mixture of (E) and (Z) isomers The reaction conditions may not be optimized for stereoselectivity.The formation of both isomers is common. The ratio may be influenced by the choice of solvent and base. Further purification by chromatography may be necessary to isolate the desired isomer.
Formation of a complex mixture of high molecular weight by-products Michael addition of the hexanal enolate to the this compound product.1. Use a less-than-stoichiometric amount of hexanal relative to benzaldehyde. 2. Keep the reaction time to a minimum once the formation of the desired product has maximized (monitor by TLC or GC-MS).

Experimental Protocol (Adapted from similar Claisen-Schmidt Condensations)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Benzaldehyde (freshly distilled)

  • Hexanal

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (1.1 equivalents) in a minimal amount of water, then add ethanol.

  • Cool the solution in an ice bath to approximately 10-15°C.

  • Add benzaldehyde (1.0 equivalent) to the cooled basic solution with stirring.

  • Slowly add hexanal (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 10-20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Addition Product (β-hydroxy aldehyde) Benzaldehyde->Aldol_Adduct Hexanal Hexanal Enolate Hexanal Enolate Hexanal->Enolate + Base Base Base (e.g., NaOH) Base->Enolate Enolate->Aldol_Adduct + Benzaldehyde Product This compound Aldol_Adduct->Product - H₂O (Dehydration) Water H₂O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Purity of Starting Materials (esp. Benzaldehyde) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Pure purify_reagents Distill Benzaldehyde check_reagents->purify_reagents Impure adjust_temp Lower Reaction Temperature check_conditions->adjust_temp High Temp adjust_stoichiometry Use Excess Benzaldehyde check_conditions->adjust_stoichiometry Self-condensation adjust_addition Slow Addition of Hexanal check_conditions->adjust_addition Self-condensation purify_reagents->check_conditions analyze_byproducts Analyze By-products (GC-MS, NMR) adjust_temp->analyze_byproducts adjust_stoichiometry->analyze_byproducts adjust_addition->analyze_byproducts optimize_purification Optimize Purification (Distillation, Chromatography) analyze_byproducts->optimize_purification end Improved Synthesis optimize_purification->end

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 2-Phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Phenylhex-2-enal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically arise from its synthesis, which is often an aldol condensation reaction. These impurities may include:

  • Unreacted starting materials: Benzaldehyde and hexanal may be present if the reaction has not gone to completion.

  • Oxidation product: 2-Phenylhex-2-enoic acid can form due to the oxidation of the aldehyde group, especially upon exposure to air.

  • Geometric Isomers: this compound exists as E and Z isomers. The crude product is often a mixture of these isomers.[1]

  • Self-condensation by-products: Aldehydes can undergo self-condensation, leading to higher molecular weight impurities.

  • Michael addition products: Nucleophiles present in the reaction mixture can add to the β-carbon of the α,β-unsaturated system.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile compounds and identify them based on their mass spectra. It can effectively separate this compound from most impurities and can also help in identifying the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help in identifying and quantifying impurities. The chemical shifts of residual solvents and common impurities are well-documented and can be used as a reference.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is useful for analyzing the purity of this compound and for separating the E/Z isomers.

Q3: What are the main challenges in separating the E and Z isomers of this compound?

A3: The separation of E and Z isomers of alkenes can be challenging due to their similar physical properties.[2]

  • Similar Boiling Points: The E and Z isomers often have very close boiling points, making their separation by fractional distillation difficult.

  • Co-elution in Chromatography: The isomers may have similar retention times on standard chromatography columns. Specialized columns or optimization of the mobile phase may be required for effective separation.

  • Potential for Isomerization: The double bond in α,β-unsaturated aldehydes can be susceptible to isomerization under certain conditions, such as exposure to light, heat, or acid/base catalysts. This can lead to a change in the isomeric ratio during purification.

Troubleshooting Guides

Problem 1: Low purity of this compound after initial workup.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reactionMonitor the reaction progress using TLC or GC to ensure completion before workup.Increased yield of the desired product and reduced starting material contamination.
Formation of 2-Phenylhex-2-enoic acid due to oxidationMinimize exposure of the reaction mixture and the purified product to air. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the product under an inert atmosphere and at a low temperature.Reduced amount of the carboxylic acid impurity.
Presence of unreacted starting materialsUtilize purification techniques such as fractional distillation or column chromatography to separate the product from lower-boiling starting materials.A purified product with significantly reduced levels of starting materials.
Problem 2: Difficulty in removing the corresponding carboxylic acid impurity.
Possible Cause Troubleshooting Step Expected Outcome
Acidic impurity not effectively removed by simple extractionPerform a purification via the formation of a bisulfite adduct. Aldehydes react with sodium bisulfite to form a water-soluble adduct, while the carboxylic acid and other non-aldehydic impurities remain in the organic phase. The aldehyde can be regenerated by treating the aqueous layer with a base.Selective removal of the aldehyde from the mixture, leaving the carboxylic acid and other impurities behind.
Problem 3: Inefficient separation of E/Z isomers.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate resolution in column chromatographyOptimize the column chromatography conditions. This may involve trying different solvent systems (eluent polarity), using a longer column, or employing a stationary phase with a different selectivity. Silica gel impregnated with silver nitrate has been reported to aid in the separation of E/Z isomers of olefins.[2]Improved separation of the E and Z isomers.
Co-elution in HPLCDevelop a robust HPLC method. This may involve screening different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. Chiral stationary phases have sometimes been successful in separating geometric isomers.[3]Baseline separation of the E and Z isomers, allowing for their individual collection and analysis.

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol is designed to remove non-aldehydic impurities, particularly the corresponding carboxylic acid.

Materials:

  • Crude this compound

  • Saturated sodium bisulfite (NaHSO3) solution

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable organic solvent like diethyl ether in a round-bottom flask.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a freshly prepared saturated solution of sodium bisulfite.

  • Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct may form.

  • Allow the layers to separate. The aqueous layer contains the bisulfite adduct of the aldehyde.

  • Separate the aqueous layer and wash the organic layer with a small amount of water. Combine the aqueous layers.

  • To regenerate the aldehyde, add the combined aqueous layers to a clean flask and slowly add 1 M NaOH solution while stirring until the solution is basic (pH > 10). This will reverse the adduct formation.

  • Transfer the basic aqueous solution to a separatory funnel and extract the liberated aldehyde with two portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5MS, DB-5)

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Run a suitable temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Analyze the resulting chromatogram to determine the number of components and their relative peak areas, which correspond to their relative abundance.

  • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of 5-Methyl-2-phenyl-2-hexenal shows a top peak at m/z 117 and a second-highest peak at m/z 104.[4]

Data Presentation

Table 1: Physical Properties of this compound Isomers

Property4-methyl-2-phenylhex-2-enal5-methyl-2-phenylhex-2-enal
Molecular Formula C13H16OC13H16O
Molecular Weight 188.27 g/mol 188.27 g/mol
Appearance Colorless clear liquid (est.)[5]Colorless to yellow clear liquid (est.)
Boiling Point 307.00 to 309.00 °C @ 760.00 mm Hg[5]97-99 °C @ 0.7 mm Hg[6]
Specific Gravity 0.965 to 0.975 @ 25 °C[5]0.973 g/mL @ 25 °C[7]
Refractive Index 1.522 to 1.530 @ 20 °C[5]n20/D 1.545 (lit.)

Visualizations

Purification_Troubleshooting cluster_start Start: Crude this compound cluster_analysis Purity Analysis cluster_purification Purification Strategy cluster_outcome Outcome start Crude Product analysis GC-MS / NMR Analysis start->analysis Initial Assessment bisulfite Bisulfite Adduct Formation analysis->bisulfite Acidic Impurities Detected chromatography Column Chromatography analysis->chromatography Isomers or Neutral Impurities Detected pure_product Pure this compound bisulfite->pure_product Successful Removal of Acid chromatography->pure_product Removal of Neutral Impurities isomer_separation Separated E/Z Isomers chromatography->isomer_separation Successful Separation

Caption: A decision-making workflow for the purification of this compound.

References

Preventing polymerization of 2-Phenylhex-2-enal during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-Phenylhex-2-enal during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is an alpha,beta-unsaturated aldehyde. This class of compounds contains a carbon-carbon double bond conjugated with a carbonyl group, which makes them susceptible to polymerization, especially when exposed to heat, light, or impurities that can initiate free-radical chain reactions.

Q2: What are the ideal storage conditions for this compound to minimize polymerization?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, purging the headspace of the container with an inert gas like nitrogen or argon is advisable to displace oxygen, which can promote polymerization. A quality check is recommended after nine months of storage, with a general shelf life of up to 24 months under optimal conditions.

Q3: What are common signs that my this compound has started to polymerize?

A3: Visual signs of polymerization can include an increase in viscosity, the formation of a precipitate or solid material, or a change in color. However, polymerization can occur without obvious visual cues. Therefore, it is crucial to monitor the purity of the compound, especially if it has been stored for an extended period or under suboptimal conditions.

Q4: Can I use a polymerization inhibitor with this compound?

A4: Yes, adding a polymerization inhibitor is a common and effective strategy. Phenolic compounds such as hydroquinone (HQ) and butylated hydroxytoluene (BHT) are widely used as inhibitors for unsaturated monomers.[1][2][3][4] These compounds act as free-radical scavengers, terminating the chain reactions that lead to polymerization.[2][3]

Q5: What concentration of inhibitor should I use?

A5: The optimal concentration of an inhibitor can vary depending on the storage conditions and the desired shelf life. For butylated hydroxytoluene (BHT), studies on other unsaturated compounds have shown effectiveness in a range of 0.01% to 0.5% by weight.[5][6] It is recommended to start with a low concentration (e.g., 100-500 ppm) and monitor the stability of this compound over time.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Increased Viscosity or Solid Formation Polymerization has occurred.If the material is still mostly liquid, consider adding a polymerization inhibitor to prevent further degradation. If significant solidification has occurred, the product may be unusable. It is advisable to quantify the remaining monomer concentration.
Discoloration of the Sample Oxidation or degradation, which can be a precursor to polymerization.Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light. Consider adding an antioxidant inhibitor like BHT.
Inconsistent Experimental Results Partial polymerization of the starting material, leading to lower effective concentration.Before use, verify the purity of this compound using analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Quantification of this compound Purity by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of a this compound sample and detecting the presence of polymers.

1. Sample Preparation:

  • Prepare a stock solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards of a high-purity reference standard of this compound in the same solvent, covering a range of concentrations (e.g., 0.1, 0.25, 0.5, and 1.0 mg/mL).

2. GC-FID (Flame Ionization Detector) Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak area of this compound in both the standards and the sample.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in your sample using the calibration curve. The purity can be calculated as (measured concentration / prepared concentration) x 100%.

  • The presence of broad, late-eluting peaks may indicate the presence of polymers.

Protocol 2: Addition of a Polymerization Inhibitor

This protocol describes how to add Butylated Hydroxytoluene (BHT) to a sample of this compound for stabilization.

1. Materials:

  • This compound.

  • Butylated Hydroxytoluene (BHT), high purity.

  • A clean, dry, amber glass storage vial with a PTFE-lined cap.

  • Inert gas (nitrogen or argon).

2. Procedure:

  • Weigh the desired amount of this compound into the storage vial.

  • Calculate the required amount of BHT to achieve the desired concentration (e.g., for 100 ppm, add 0.1 mg of BHT per 1 gram of this compound).

  • Accurately weigh the BHT and add it to the vial containing this compound.

  • Gently swirl or stir the mixture until the BHT is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.

  • Immediately and tightly seal the vial.

  • Store the stabilized solution in a cool, dark place.

Visualizations

Storage_Workflow Workflow for Storing this compound receive Receive this compound check_purity Check Initial Purity (GC/HPLC) receive->check_purity decision Purity Acceptable? check_purity->decision add_inhibitor Add Polymerization Inhibitor (e.g., BHT) decision->add_inhibitor Yes discard Discard or Purify decision->discard No transfer Transfer to Amber Vial add_inhibitor->transfer purge Purge with Inert Gas transfer->purge store Store in Cool, Dark Place purge->store monitor Monitor Periodically store->monitor

Caption: Recommended workflow for the safe storage of this compound.

Troubleshooting_Polymerization Troubleshooting Polymerization Issues start Observe Signs of Polymerization (e.g., increased viscosity, solids) quantify Quantify Monomer Content (GC/HPLC) start->quantify is_usable Is Purity Sufficient for Application? quantify->is_usable use_as_is Use As-Is (with caution) is_usable->use_as_is Yes purify Attempt Purification (e.g., distillation) is_usable->purify Maybe discard Discard Sample is_usable->discard No prevent Implement Preventative Measures for Future Storage use_as_is->prevent purify->quantify discard->prevent storage_conditions Review and Optimize Storage Conditions (Cool, Dark, Inert Atmosphere) prevent->storage_conditions add_inhibitor Add Polymerization Inhibitor to New Batches prevent->add_inhibitor

Caption: A logical guide for troubleshooting polymerization of this compound.

References

Technical Support Center: Analysis of 2-Phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 2-Phenylhex-2-enal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting, undetected components in the sample matrix. For a moderately volatile and reactive aldehyde like this compound, these effects are common in complex matrices such as plasma, urine, food extracts, or environmental samples. They can lead to poor accuracy, precision, and reproducibility in quantification. The primary causes are ion suppression or enhancement in the mass spectrometer source (for LC-MS) or competition for active sites in the GC inlet and column.

Q2: I am observing significant signal suppression for this compound in my plasma samples when using LC-MS/MS. What are the likely causes and how can I fix it?

A: Signal suppression in LC-MS/MS analysis of plasma is often caused by phospholipids, which can co-elute with the analyte and compete for ionization.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective solution is to remove interfering phospholipids. A simple protein precipitation may not be sufficient. Consider a more rigorous extraction method.

  • Chromatographic Separation: Modify your HPLC/UPLC method to better separate this compound from the region where phospholipids typically elute (the "phospholipid zone").

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data processing. If a specific SIL-IS is unavailable, a structural analog may provide partial correction.

Quantitative Data Summary

The following table summarizes example data from a method development study comparing different sample preparation techniques to mitigate matrix effects in the analysis of this compound in human plasma using LC-MS/MS.

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 ± 4.285 ± 5.192 ± 3.8
Matrix Effect (%) *45 ± 8.5 (Suppression)92 ± 6.3 (Minor Suppression)103 ± 4.9 (Minor Enhancement)
Process Efficiency (%) 43 ± 7.978 ± 5.595 ± 4.1
RSD (%) of QC Samples 18.58.25.5

*Note: Matrix Effect (%) was calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value <100% indicates suppression, and >100% indicates enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma (LC-MS/MS)

This protocol is designed to remove phospholipids and other interferences from plasma samples.

Materials:

  • Mixed-mode polymeric SPE cartridges (e.g., Oasis MAX)

  • Human plasma sample

  • Internal Standard (IS) spiking solution

  • 4% Phosphoric Acid in Water

  • 5% Ammonium Hydroxide in Methanol

  • Methanol

  • Acetonitrile

  • Centrifuge

  • SPE Manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

The following diagrams illustrate common workflows for troubleshooting and sample preparation.

G start Problem: Inaccurate Results (Poor Recovery / High Variability) check_is Is a suitable Internal Standard (IS) used? start->check_is use_is Action: Implement a stable isotope-labeled or structural analog IS. check_is->use_is No assess_me Assess Matrix Effect: Post-extraction spike vs. Neat solution check_is->assess_me Yes use_is->assess_me me_present Is significant Matrix Effect (>15%) observed? assess_me->me_present no_me Issue likely not matrix-related. Investigate other parameters (e.g., instrument stability). me_present->no_me No optimize_sample_prep Action: Improve Sample Preparation. (e.g., switch from PPT to SPE/LLE) me_present->optimize_sample_prep Yes optimize_chroma Action: Modify Chromatography to separate analyte from interferences. optimize_sample_prep->optimize_chroma re_evaluate Re-evaluate method performance (Accuracy, Precision, ME) optimize_chroma->re_evaluate

Caption: Troubleshooting workflow for matrix effects.

G start Start: Plasma Sample add_is 1. Add Internal Standard (IS) start->add_is acidify 2. Acidify (e.g., 4% H3PO4) to disrupt protein binding add_is->acidify load 4. Load Sample onto SPE Cartridge acidify->load condition 3. Condition SPE Cartridge (Methanol, then Water) condition->load wash1 5. Wash Step 1 (Aqueous wash to remove salts) load->wash1 wash2 6. Wash Step 2 (Organic wash to remove lipids) wash1->wash2 elute 7. Elute Analyte + IS (e.g., 5% NH4OH in Methanol) wash2->elute dry 8. Evaporate to Dryness elute->dry reconstitute 9. Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow.

Technical Support Center: Resolving Isomeric Peaks of 2-Phenylhex-2-enal in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic resolution of 2-Phenylhex-2-enal isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomeric forms of this compound that can lead to co-elution?

A1: this compound can exist as geometric isomers (E/Z isomers) due to the restricted rotation around the carbon-carbon double bond. Depending on the synthetic route and storage conditions, you may have a mixture of both isomers. If any chiral centers are present in derivatives of this molecule, enantiomers could also be a factor, requiring chiral chromatography for separation.

Q2: My chromatogram shows a single, broad peak for this compound. How can I confirm if it's due to co-eluting isomers?

A2: A broad or shouldered peak is a common indication of co-elution.[1][2] To confirm, you can employ several techniques:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis across the peak.[1][2] Different spectra across the peak suggest the presence of multiple components.

  • Mass Spectrometry (MS): A mass spectrometer can also be used to analyze different points across the peak. While isomers will have the same mass, slight differences in fragmentation patterns or ion mobility might be observable.

  • Method Manipulation: Systematically altering chromatographic conditions (e.g., mobile phase composition, temperature) can sometimes partially resolve the co-eluting peaks, providing evidence of their existence.

Q3: What are the key factors I can adjust to improve the resolution of my isomeric peaks?

A3: The resolution of chromatographic peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[3][4] You can improve resolution by:

  • Increasing Efficiency (N): Use a longer column, a column with a smaller particle size, or optimize the flow rate.[4][5][6]

  • Increasing Selectivity (α): This is often the most effective approach.[3][5] It involves changing the mobile phase composition (e.g., switching from acetonitrile to methanol), altering the stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl column), or adjusting the pH of the mobile phase.[4][6]

  • Optimizing Retention Factor (k): Adjust the strength of the mobile phase to ensure your peaks are retained on the column long enough for separation to occur, ideally with a k value between 2 and 10.[6]

Troubleshooting Guides

Problem: Poor Resolution or Complete Co-elution of this compound Isomers

This guide provides a systematic approach to improving the separation of your isomeric peaks.

Step 1: Initial Assessment and System Suitability

Before modifying your method, ensure your HPLC system is performing optimally. Check for any unusually high backpressure, leaks, or distorted peak shapes for standard compounds. A poorly performing system will hinder any attempts at high-resolution separations.

Step 2: Optimizing Column Efficiency (N)

If your peaks are broad, improving column efficiency can enhance resolution.

  • Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will increase efficiency.[5]

  • Increase Column Length: A longer column provides more theoretical plates for separation, but at the cost of longer run times and higher backpressure.[5]

  • Optimize Flow Rate: Perform a flow rate study to find the optimal flow rate for your column that minimizes band broadening.

Experimental Protocol: Flow Rate Optimization

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water

    • Injection Volume: 5 µL

    • Temperature: 30 °C

    • Detection: UV at 254 nm

  • Procedure:

    • Inject your sample of this compound at a series of different flow rates (e.g., 0.8, 1.0, 1.2, 1.4 mL/min).

    • Monitor the resolution between the isomeric peaks (if partially separated) or the peak width at half height.

  • Analysis:

    • Plot resolution or peak width against flow rate to determine the optimal value.

Step 3: Enhancing Selectivity (α)

Changing the selectivity is the most powerful tool for resolving closely eluting peaks.[3][5]

  • Mobile Phase Modifier: If you are using acetonitrile, try substituting it with methanol or vice-versa. These solvents have different selectivities and can alter the elution order of your isomers.

  • Stationary Phase Chemistry: The choice of stationary phase is critical. For aromatic compounds like this compound, a phenyl-hexyl or a biphenyl column might offer better selectivity through π-π interactions compared to a standard C18 column.

  • Temperature: Adjusting the column temperature can influence selectivity. Run the separation at different temperatures (e.g., 25 °C, 40 °C, 60 °C) to see the effect on resolution.

Data Presentation: Effect of Mobile Phase and Stationary Phase on Resolution

Stationary PhaseMobile Phase CompositionRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
C1860:40 ACN:H₂O5.25.40.8
C1870:30 MeOH:H₂O6.87.11.1
Phenyl-Hexyl60:40 ACN:H₂O6.16.81.9

Step 4: Optimizing Retention Factor (k)

Ensure your analytes are retained sufficiently on the column.

  • Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent will increase retention times and may improve separation.[3] Aim for a retention factor (k) between 2 and 10 for robust separations.[6]

Troubleshooting Workflow Diagram

Troubleshooting Workflow start Poor or No Resolution of Isomers check_system Check System Suitability (Pressure, Leaks, Peak Shape) start->check_system optimize_N Optimize Efficiency (N) - Decrease particle size - Increase column length - Optimize flow rate check_system->optimize_N System OK optimize_alpha Enhance Selectivity (α) - Change mobile phase solvent - Change stationary phase - Adjust temperature optimize_N->optimize_alpha Resolution still poor resolution_ok Resolution Achieved (Rs > 1.5) optimize_N->resolution_ok Resolution improved optimize_k Optimize Retention (k) - Adjust mobile phase strength (k between 2-10) optimize_alpha->optimize_k Resolution still poor optimize_alpha->resolution_ok Resolution improved optimize_k->optimize_alpha Iterate if necessary optimize_k->resolution_ok Resolution improved

Caption: A logical workflow for troubleshooting poor resolution of isomeric peaks.

Problem: Peak Tailing or Fronting

Poor peak shape can also compromise resolution.

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by column overload.

    • Solution: Consider adding a buffer to the mobile phase if your analyte has ionizable groups.[7] Reducing the sample concentration can also alleviate tailing due to mass overload.[8]

  • Peak Fronting: This is often a sign of column overload or a mismatch between the injection solvent and the mobile phase.

    • Solution: Dilute your sample. Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your mobile phase.

Signaling Pathway for Method Development

Method Development Pathway cluster_0 Initial Conditions cluster_1 Optimization Loop cluster_2 Final Method start_col Select Initial Column (e.g., C18) eval_res Evaluate Resolution start_col->eval_res start_mp Select Initial Mobile Phase (e.g., ACN/Water) start_mp->eval_res mod_mp Modify Mobile Phase (Solvent, Gradient, pH) eval_res->mod_mp Rs < 1.5 mod_temp Adjust Temperature eval_res->mod_temp Rs < 1.5 change_col Change Column Chemistry (e.g., Phenyl-Hexyl) eval_res->change_col No improvement final_method Optimized Method (Rs > 1.5) eval_res->final_method Rs > 1.5 mod_mp->eval_res mod_temp->eval_res change_col->eval_res

Caption: A signaling pathway illustrating the iterative process of chromatographic method development.

References

Technical Support Center: Stability of 2-Phenylhex-2-enal Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of 2-Phenylhex-2-enal analytical standards. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an α,β-unsaturated aldehyde used as a flavoring agent and in other chemical synthesis processes. Like many α,β-unsaturated aldehydes, it is a reactive molecule susceptible to degradation, which can compromise the accuracy and reliability of analytical measurements. Ensuring the stability of its analytical standards is crucial for obtaining consistent and reproducible results.

Q2: What are the primary factors that can affect the stability of this compound?

A2: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or even ambient light can induce photochemical reactions.

  • pH: Both acidic and basic conditions can catalyze degradation reactions.

  • Solvent: The choice of solvent can impact the stability of the compound.

  • Oxygen: As an aldehyde, it is susceptible to oxidation.

Q3: How should I store my this compound analytical standards?

A3: To maximize stability, it is recommended to store this compound analytical standards under the following conditions:

  • Temperature: In a refrigerator or freezer at temperatures between 2-8°C or at -20°C for long-term storage.

  • Light: In amber vials or otherwise protected from light.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent: Dissolved in a high-purity, non-reactive solvent such as acetonitrile or methanol. Prepare solutions fresh whenever possible.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of an α,β-unsaturated aldehyde, the likely degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (2-Phenylhex-2-enoic acid).

  • Reduction: The aldehyde can be reduced to an alcohol (2-Phenylhex-2-en-1-ol).

  • Isomerization: The double bond may isomerize under certain conditions.

  • Polymerization: Aldehydes can be prone to polymerization, especially under adverse storage conditions.

  • Michael Addition: The conjugated system is susceptible to nucleophilic attack at the β-carbon.

Troubleshooting Guide: Common Issues in the Analysis of this compound

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary interactions with residual silanols on the HPLC column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with end-capping or a base-deactivated stationary phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks 1. Contamination in the injection system or column. 2. Carryover from a previous injection. 3. Degradation of the sample in the autosampler.1. Flush the injector and column with a strong solvent. 2. Implement a needle wash step in the autosampler method. 3. Use a cooled autosampler and prepare fresh samples.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or contamination.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Wash the column or replace it if necessary.
Loss of Signal/Peak Area 1. Degradation of the analytical standard. 2. Adsorption of the analyte onto vials or tubing. 3. Leak in the HPLC system.1. Prepare fresh standards and verify storage conditions. 2. Use silanized glass vials. 3. Perform a system leak check.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile to the target concentration before analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a suitable HPLC method (e.g., C18 column, gradient elution with acetonitrile and water).

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B 2-15 min: 50% to 90% B 15-18 min: 90% B 18-20 min: 90% to 50% B 20-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Michael Addition Michael Addition This compound->Michael Addition Nu: 2-Phenylhex-2-enoic acid 2-Phenylhex-2-enoic acid Oxidation->2-Phenylhex-2-enoic acid 2-Phenylhex-2-en-1-ol 2-Phenylhex-2-en-1-ol Reduction->2-Phenylhex-2-en-1-ol Adduct Adduct Michael Addition->Adduct

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Standard Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC

Caption: Workflow for a forced degradation study.

Troubleshooting low yields in 2-Phenylhex-2-enal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Phenylhex-2-enal Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. In this reaction, benzaldehyde (an aromatic aldehyde with no α-hydrogens) reacts with hexanal (an aliphatic aldehyde with α-hydrogens) in the presence of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The initial aldol addition product readily dehydrates to form the final α,β-unsaturated aldehyde, this compound.

Q2: Why is a crossed aldol condensation challenging, and how is this mitigated in this specific synthesis?

A2: Crossed aldol condensations between two different enolizable aldehydes can lead to a mixture of up to four different products, making purification difficult and lowering the yield of the desired product.[1] In the synthesis of this compound, this issue is minimized by using benzaldehyde, which lacks α-hydrogens and therefore cannot form an enolate ion (it cannot enolize).[2][3] This prevents the self-condensation of benzaldehyde. To further suppress the self-condensation of hexanal, it is advisable to add the hexanal slowly to a mixture of benzaldehyde and the base catalyst.

Q3: What are the most common side reactions that can lead to low yields of this compound?

A3: The two most significant side reactions are:

  • Self-condensation of hexanal: Hexanal can react with itself to form 2-butyl-2-octenal. This is a competing reaction that consumes the hexanal.

  • Cannizzaro reaction of benzaldehyde: In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction to yield benzyl alcohol and benzoic acid.[2][3][4][5][6] This reaction is more likely to occur if the concentration of the base is too high or if the reaction temperature is elevated for a prolonged period.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through fractional distillation under reduced pressure. This is necessary to separate the desired product from unreacted starting materials, the solvent, and any high-boiling side products. Before distillation, it is common to perform a work-up procedure that involves neutralizing the base catalyst with a dilute acid and washing the organic layer with water and brine to remove water-soluble impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Degraded Hexanal: Hexanal can oxidize to hexanoic acid upon exposure to air.1. Use freshly distilled or a new bottle of hexanal. Check the purity of the hexanal before use.
2. Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its basicity.2. Use fresh, high-purity base pellets or prepare a fresh solution.
3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the predominance of side reactions.3. Carefully measure the molar equivalents of benzaldehyde, hexanal, and the catalyst. A slight excess of benzaldehyde can sometimes be used to ensure all the hexanal reacts.
4. Low Reaction Temperature: The reaction may not have been initiated or proceeded to completion.4. Ensure the reaction mixture reaches the optimal temperature as specified in the protocol. Gentle warming may be necessary.
Product is an Oily, Impure Mixture 1. Self-Condensation of Hexanal: The presence of 2-butyl-2-octenal as a significant impurity.1. Add the hexanal dropwise to the mixture of benzaldehyde and base to maintain a low concentration of the enolizable aldehyde.
2. Cannizzaro Reaction Products: Benzyl alcohol and benzoic acid (as a salt) are present.2. Use a catalytic amount of a moderately concentrated base rather than a large excess of a highly concentrated base. Avoid excessively high reaction temperatures.
3. Incomplete Reaction: Unreacted benzaldehyde and hexanal remain.3. Increase the reaction time or gently heat the mixture to drive the reaction to completion. Monitor the reaction progress using TLC.
Difficulty in Isolating the Product during Work-up 1. Emulsion Formation: The presence of the carboxylate salt of benzoic acid (from the Cannizzaro reaction) can act as a surfactant.1. Add a saturated brine solution during the aqueous wash to help break the emulsion.
2. Product is Water-Soluble: This is unlikely for this compound but can be an issue with shorter-chain analogues.2. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline based on typical Claisen-Schmidt condensation procedures. Optimization may be required.

Materials:

  • Benzaldehyde (freshly distilled)

  • Hexanal (freshly distilled)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (e.g., 0.1 equivalents) in ethanol.

  • Addition of Benzaldehyde: To the ethanolic NaOH solution, add benzaldehyde (1.0 equivalent).

  • Addition of Hexanal: Cool the mixture in an ice bath. Add hexanal (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Neutralize the mixture with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Chemical Reaction Pathway

reaction_pathway Synthesis of this compound via Claisen-Schmidt Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde aldol_adduct Aldol Addition Product (β-hydroxy aldehyde) benzaldehyde->aldol_adduct hexanal Hexanal enolate Hexanal Enolate hexanal->enolate + OH- NaOH NaOH (catalyst) NaOH->hexanal enolate->aldol_adduct + Benzaldehyde product This compound aldol_adduct->product - H2O (Dehydration) water Water product->water

Caption: Reaction pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Troubleshooting Workflow for Low Yields cluster_reactants_solutions Reactant Issues & Solutions cluster_conditions_solutions Condition Issues & Solutions cluster_byproducts_solutions Side Product Issues & Solutions start Low Yield of This compound check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Product for Side Products start->analyze_byproducts distill_aldehydes Distill Benzaldehyde and Hexanal check_reactants->distill_aldehydes fresh_base Use Fresh NaOH/KOH check_reactants->fresh_base optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp slow_addition Ensure Slow Addition of Hexanal check_conditions->slow_addition adjust_stoichiometry Verify Stoichiometry check_conditions->adjust_stoichiometry hexanal_self_condensation Hexanal Self-Condensation (2-butyl-2-octenal) analyze_byproducts->hexanal_self_condensation cannizzaro Cannizzaro Reaction (Benzyl Alcohol, Benzoic Acid) analyze_byproducts->cannizzaro hexanal_self_condensation->slow_addition modify_conditions Modify Base Concentration and Temperature cannizzaro->modify_conditions

Caption: A logical workflow for troubleshooting low yields.

Relationship Between Reaction Parameters and Outcome

parameter_relationships Influence of Reaction Parameters on Synthesis Outcome cluster_parameters Controllable Parameters cluster_outcomes Potential Outcomes temp Reaction Temperature product_yield Yield of this compound temp->product_yield affects rate side_product_1 Hexanal Self-Condensation temp->side_product_1 increases side_product_2 Cannizzaro Reaction temp->side_product_2 increases base_conc Base Concentration base_conc->product_yield catalyzes base_conc->side_product_1 increases base_conc->side_product_2 promotes if high addition_rate Hexanal Addition Rate addition_rate->side_product_1 slow rate decreases stoichiometry Reactant Stoichiometry stoichiometry->product_yield optimizes stoichiometry->side_product_1 affects purity Product Purity product_yield->purity side_product_1->purity decreases side_product_2->purity decreases

Caption: Key parameter relationships affecting the reaction outcome.

References

Minimizing side reactions in the synthesis of phenylalkenals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of phenylalkenals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing phenylalkenals?

A1: The most prevalent methods for synthesizing phenylalkenals, such as cinnamaldehyde and its derivatives, include the Wittig reaction, aldol condensation (specifically the Claisen-Schmidt condensation), and the oxidation of corresponding alcohols like cinnamyl alcohol. Each method has its own set of advantages and potential side reactions that need to be carefully managed.

Q2: What are the typical side products I can expect in a Wittig reaction for phenylalkenal synthesis?

A2: In a Wittig reaction, the primary side product is triphenylphosphine oxide. Additionally, the formation of E/Z stereoisomers of the desired phenylalkenal is a common issue. The ratio of these isomers is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. With unstabilized ylides, the Z-alkene is often the major product.[1] For sterically hindered ketones, the reaction may be slow and result in poor yields.[1]

Q3: How can I control the stereoselectivity of my Wittig reaction to favor the E-alkene?

A3: To favor the formation of the E-alkene, you can use a stabilized ylide. Alternatively, the Schlosser modification of the Wittig reaction can be employed, which involves the use of phenyllithium at low temperatures to convert the intermediate erythro betaine to the threo betaine, leading to the E-alkene.[1]

Q4: In an aldol condensation to prepare a phenylalkenal (chalcone), what are the major side reactions?

A4: The primary challenge in mixed or crossed aldol condensations is the potential for multiple products due to self-condensation of the enolizable ketone or aldehyde.[2] This leads to a complex mixture of products and reduces the yield of the desired phenylalkenal.

Q5: How can I minimize the formation of multiple products in a Claisen-Schmidt condensation?

A5: To achieve high selectivity in a Claisen-Schmidt condensation, it is crucial to use an aromatic aldehyde that cannot enolize (lacks α-hydrogens), such as benzaldehyde, and react it with an enolizable ketone.[3][4] This setup prevents the self-condensation of the aldehyde. Using an excess of the non-enolizable aldehyde can also help to minimize the self-condensation of the ketone.

Q6: What are the common by-products in the oxidation of cinnamyl alcohol to cinnamaldehyde?

A6: Common by-products in the oxidation of cinnamyl alcohol include 3-phenyl-1-propanol and trans-β-methylstyrene.[5] Over-oxidation to cinnamic acid can also occur, depending on the oxidant and reaction conditions. Catalyst deactivation and leaching can also be issues, particularly with supported metal catalysts.[5]

Troubleshooting Guides

Wittig Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired alkene. 1. Incomplete formation of the ylide due to weak base or wet solvent. 2. The ylide is unstable. 3. The aldehyde is unreactive or sterically hindered. 4. Competitive enolate formation from the aldehyde.1. Use a strong, fresh base like n-butyllithium or KOtBu in an anhydrous solvent (e.g., THF). 2. Generate the ylide in the presence of the aldehyde.[6] 3. For hindered ketones, consider the Horner-Wadsworth-Emmons reaction.[1] 4. Add water after the addition of the ketone to quench any enolates.[7]
Mixture of E and Z isomers is obtained. The stereoselectivity of the Wittig reaction is not well-controlled.1. For predominantly E-alkenes, use a stabilized ylide. 2. For predominantly Z-alkenes, use a non-stabilized ylide. 3. To obtain the E-alkene with a non-stabilized ylide, employ the Schlosser modification.[1]
Difficulty in removing triphenylphosphine oxide. Triphenylphosphine oxide is a highly polar and crystalline by-product that can be difficult to separate from the desired alkene.1. Purify the crude product by column chromatography. 2. Recrystallize the product from a suitable solvent like 1-propanol, in which triphenylphosphine oxide is more soluble.[8]
Aldol Condensation (Claisen-Schmidt)
Problem Possible Cause(s) Suggested Solution(s)
Low yield and a complex mixture of products. 1. Self-condensation of the enolizable ketone. 2. Reaction has not gone to completion.1. Use a non-enolizable aldehyde (e.g., benzaldehyde). 2. Use an excess of the aldehyde to drive the reaction towards the desired product. 3. Increase the reaction time or gently heat the reaction mixture.
Formation of a yellow oil instead of a solid precipitate. The product may be an oil at room temperature, or impurities are preventing crystallization.1. Vigorously stir the oil with a spatula or stirring rod to induce crystallization.[3] 2. Cool the reaction mixture in an ice bath to promote solidification.[9]
Product is contaminated with starting materials. Incomplete reaction or inefficient purification.1. Monitor the reaction by TLC to ensure completion. 2. Wash the crude product with cold water to remove water-soluble starting materials and by-products.[3] 3. Recrystallize the product from a suitable solvent like ethanol.[10]
Oxidation of Cinnamyl Alcohol
Problem Possible Cause(s) Suggested Solution(s)
Low conversion of cinnamyl alcohol. 1. Catalyst deactivation. 2. Inappropriate reaction temperature or oxidant concentration.1. Pre-reduce the catalyst with hydrogen or cinnamyl alcohol before the reaction. 2. Optimize the reaction temperature and oxygen concentration. Higher oxygen concentration can sometimes lead to lower conversion.[5]
Low selectivity to cinnamaldehyde. Formation of by-products such as 3-phenyl-1-propanol, trans-β-methylstyrene, or over-oxidation to cinnamic acid.1. Use a selective catalyst system, such as Au-Pd/TiO2 or Ag-Co supported on functionalized multi-walled carbon nanotubes. 2. Optimize reaction conditions; for example, a temperature of 75 °C with an Ag-Co/S catalyst can yield 99% selectivity.[11] 3. In some systems, the absence of oxygen can lead to higher selectivity through a dehydrogenation mechanism.[5][12]
Catalyst leaching. The metal from the supported catalyst is dissolving into the reaction medium.1. Choose a more robust catalyst support. 2. Optimize the reaction conditions to minimize leaching.

Quantitative Data on Phenylalkenal Synthesis

Table 1: Comparison of Wittig and Aldol Condensation for Chalcone Synthesis
Benzaldehyde SubstituentAcetophenone SubstituentMethodReaction Time (h)Yield (%)
4-H4-HWittig295
4-H4-HAldol2485
4-NO₂4-HWittig198
4-NO₂4-HAldol492
4-OMe4-HWittig393
4-OMe4-HAldol4875
Data adapted from a study comparing the two protocols.[13]
Table 2: Selectivity and Conversion in the Oxidation of Cinnamyl Alcohol
CatalystOxidantSolventConversion (%)Selectivity to Cinnamaldehyde (%)Main By-products
5%Pt-5%Bi/CH₂O₂Toluene3484Not specified
0.75%Au-0.25%Pd/TiO₂O₂Toluene72853-phenyl-1-propanol
Ag-Co/SO₂Ethanol9099Minimal
Data compiled from various studies.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diphenyl-1,3-butadiene via Wittig Reaction

Materials:

  • Benzyltriphenylphosphonium chloride

  • trans-Cinnamaldehyde

  • Sodium ethoxide solution (2.5 M in ethanol)

  • Anhydrous ethanol

  • Hexanes

  • Deionized water

Procedure:

  • In an oven-dried 5 mL conical vial containing a magnetic spin vane, place 480 mg of benzyltriphenylphosphonium chloride.

  • Dissolve the Wittig salt in 2 mL of anhydrous ethanol.

  • Add 0.75 mL of 2.5 M sodium ethoxide solution via syringe. Cap the vial and stir for 15 minutes to form the ylide.

  • In a separate vial, dissolve 0.15 mL of trans-cinnamaldehyde in 0.5 mL of anhydrous ethanol.

  • After the 15-minute ylide formation, add the cinnamaldehyde solution to the ylide mixture.

  • Stir the reaction for 15 minutes. Monitor the reaction completion by TLC using hexanes as the eluent.

  • Cool the reaction mixture in an ice bath for 10 minutes.

  • Filter the product mixture using a Hirsch funnel and wash the crystals with 2 x 1 mL of ice-cold ethanol.

  • Recrystallize the product from 3 mL of water and collect by vacuum filtration.

  • Dry the product in an oven for 20 minutes before analysis. Adapted from a university lab manual.[14]

Protocol 2: Synthesis of Dibenzalacetone via Claisen-Schmidt Condensation

Materials:

  • Benzaldehyde

  • Acetone

  • 95% Ethanol

  • 10% Sodium hydroxide solution

  • Ice water

Procedure:

  • In a 25x100 mm test tube, combine 6 millimoles of benzaldehyde and 3 millimoles of acetone.

  • Dissolve the mixture in 3 mL of 95% ethanol by stirring with a glass rod.

  • Add 1 mL of 10% NaOH solution and stir until a precipitate begins to form.

  • Let the mixture stand with occasional stirring for 20 minutes.

  • Cool the mixture in an ice bath for 5-10 minutes.

  • Transfer the liquid to a 30 mL beaker. Rinse the reaction tube with about 0.5 mL of ethanol to transfer any remaining crystals.

  • Wash the crude product with two portions of 2 mL of ice water.

  • Recrystallize the solid from a minimum volume of hot 95% ethanol.

  • Cool to recrystallize and collect the product by vacuum filtration on a Hirsch funnel.

  • After drying, determine the mass, percent yield, and melting point of the product. Adapted from a university lab procedure.[9]

Protocol 3: Oxidation of Cinnamyl Alcohol to Cinnamaldehyde

Materials:

  • Cinnamyl alcohol

  • Supported catalyst (e.g., 5%Pt-5%Bi/C)

  • Hydrogen peroxide (30%)

  • Toluene or water as solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve cinnamyl alcohol in the chosen solvent (e.g., toluene).

  • Add the supported catalyst to the solution.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for a set time (e.g., 2 hours).

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Extract the product with an organic solvent if the reaction was performed in water.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation. This is a generalized procedure based on reported methods.

Visualizations

experimental_workflow cluster_wittig Wittig Reaction Workflow cluster_aldol Aldol Condensation Workflow cluster_oxidation Oxidation Workflow w_start Start w_ylide Ylide Formation w_start->w_ylide Phosphonium Salt + Base w_reaction Reaction with Aldehyde w_ylide->w_reaction w_workup Workup & Extraction w_reaction->w_workup w_purify Purification (Recrystallization/Chromatography) w_workup->w_purify w_product Phenylalkenal Product w_purify->w_product a_start Start a_reaction Base-catalyzed Condensation a_start->a_reaction Aldehyde + Ketone + Base a_precipitation Precipitation a_reaction->a_precipitation a_filtration Filtration & Washing a_precipitation->a_filtration a_purify Recrystallization a_filtration->a_purify a_product Phenylalkenal Product a_purify->a_product o_start Start o_reaction Catalytic Oxidation o_start->o_reaction Alcohol + Catalyst + Oxidant o_filtration Catalyst Filtration o_reaction->o_filtration o_extraction Extraction & Washing o_filtration->o_extraction o_purify Purification (Distillation/Chromatography) o_extraction->o_purify o_product Phenylalkenal Product o_purify->o_product

Caption: General experimental workflows for the synthesis of phenylalkenals.

side_reaction_minimization cluster_strategy Strategies to Minimize Side Reactions cluster_wittig Wittig Reaction cluster_aldol Aldol Condensation cluster_oxidation Oxidation Control Reactant Stoichiometry Control Reactant Stoichiometry Excess Aldehyde Excess Aldehyde Control Reactant Stoichiometry->Excess Aldehyde Optimize Reaction Conditions Optimize Reaction Conditions Schlosser Modification for E-alkene Schlosser Modification for E-alkene Optimize Reaction Conditions->Schlosser Modification for E-alkene Anhydrous Conditions Anhydrous Conditions Optimize Reaction Conditions->Anhydrous Conditions Controlled Temperature Controlled Temperature Optimize Reaction Conditions->Controlled Temperature Optimize Temperature & O2 Conc. Optimize Temperature & O2 Conc. Optimize Reaction Conditions->Optimize Temperature & O2 Conc. Control Reaction Time Control Reaction Time Optimize Reaction Conditions->Control Reaction Time Consider Dehydrogenation (O2-free) Consider Dehydrogenation (O2-free) Optimize Reaction Conditions->Consider Dehydrogenation (O2-free) Select Appropriate Reagents/Catalysts Select Appropriate Reagents/Catalysts Use Stabilized Ylide for E-alkene Use Stabilized Ylide for E-alkene Select Appropriate Reagents/Catalysts->Use Stabilized Ylide for E-alkene Use Non-enolizable Aldehyde Use Non-enolizable Aldehyde Select Appropriate Reagents/Catalysts->Use Non-enolizable Aldehyde Use of Specific Bases (e.g., LDA) Use of Specific Bases (e.g., LDA) Select Appropriate Reagents/Catalysts->Use of Specific Bases (e.g., LDA) Use Selective Catalyst Use Selective Catalyst Select Appropriate Reagents/Catalysts->Use Selective Catalyst Purification Method Selection Purification Method Selection Recrystallization to remove Ph3PO Recrystallization to remove Ph3PO Purification Method Selection->Recrystallization to remove Ph3PO

Caption: Logical relationships for minimizing side reactions in phenylalkenal synthesis.

References

Technical Support Center: Analysis of 2-Phenylhex-2-enal Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 2-Phenylhex-2-enal degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on the chemical structure of this compound, which contains an α,β-unsaturated aldehyde and a phenyl group, the following degradation pathways are likely under forced degradation conditions:

  • Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-phenylhex-2-enoic acid. The double bond can also be oxidized, potentially leading to the formation of epoxides or cleavage products.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-phenylhex-2-en-1-ol. The double bond may also be reduced.

  • Isomerization: The double bond may undergo E/Z (geometric) isomerization.

  • Polymerization: Aldehydes, especially α,β-unsaturated aldehydes, can be prone to polymerization, particularly under thermal stress or in the presence of certain catalysts.

  • Hydrolysis: While there are no readily hydrolyzable groups like esters or amides, forced acidic or basic conditions could potentially catalyze addition reactions across the double bond or other unforeseen reactions.

Q2: I am not seeing any degradation of this compound in my forced degradation study. What should I do?

A2: If you do not observe degradation, consider the following:

  • Increase Stress Conditions: The conditions may not be harsh enough. You can incrementally increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[1][2]

  • Wavelength of Detection: Ensure the detection wavelength (for UV-based methods like HPLC-UV) is appropriate for both the parent compound and potential degradation products. Some degradation products may have different UV maxima. A photodiode array (PDA) detector is highly recommended.

  • Alternative Analytical Techniques: Some degradation products, such as volatile compounds or those without a UV chromophore, may not be detectable by HPLC-UV. Consider using mass spectrometry (MS) detection (LC-MS) or Gas Chromatography (GC) for a more comprehensive analysis.

  • Solubility Issues: Ensure that this compound and any potential degradation products are soluble in the chosen solvent system throughout the experiment.

Q3: My analytical method is not separating the degradation products from the parent peak. How can I improve the resolution?

A3: To improve chromatographic separation, you can try the following:

  • Gradient Optimization (HPLC): If using a gradient elution, adjust the gradient slope, initial and final mobile phase compositions, and the gradient time. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Mobile Phase Modification (HPLC): Change the organic modifier (e.g., from acetonitrile to methanol or vice versa), or adjust the pH of the aqueous phase.

  • Column Chemistry (HPLC/GC): Use a column with a different stationary phase (e.g., C8 instead of C18 for reverse phase HPLC, or a different polarity column for GC).

  • Temperature Programming (GC): Optimize the temperature ramp rate and initial/final temperatures to improve the separation of volatile compounds.

  • Flow Rate (HPLC): Lowering the flow rate can sometimes improve resolution, though it will increase the run time.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC Analysis
  • Problem: Tailing or fronting peaks for this compound or its degradation products.

  • Possible Causes & Solutions:

    • Column Overload: Reduce the injection volume or the concentration of the sample.

    • Secondary Interactions: If using a C18 column, residual silanols can interact with polar analytes. Try a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if compatible).

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of analytes. Adjust the pH to a value where the analytes are in a single, non-ionized form.

    • Column Degradation: The column may be nearing the end of its life. Replace the column.

Issue 2: Mass Spectrometry (MS) Signal Suppression or Enhancement
  • Problem: The MS signal for the analytes of interest is unexpectedly low or high.

  • Possible Causes & Solutions:

    • Matrix Effects: Components of the sample matrix (e.g., buffers, salts from forced degradation) can interfere with the ionization process. Dilute the sample or use a solid-phase extraction (SPE) clean-up step.

    • Co-eluting Compounds: A co-eluting degradation product or impurity can compete for ionization, suppressing the signal of the target analyte. Improve the chromatographic separation.

    • Ion Source Contamination: The ion source may be dirty. Clean the ion source according to the manufacturer's instructions.

    • Inappropriate Ionization Mode: Ensure you are using the most suitable ionization mode (e.g., ESI, APCI) and polarity (positive or negative) for your analytes.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis by HPLC-UV/MS or GC-MS.

HPLC-UV/MS Analytical Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or PDA scan from 200-400 nm)

  • MS Detection: Electrospray Ionization (ESI) in positive and negative modes.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h15.22DP1 (8.5 min)
0.1 M NaOH, 60°C, 24h25.83DP3 (12.1 min)
3% H₂O₂, RT, 24h45.14DP4 (9.2 min), DP5 (10.3 min)
Thermal (60°C, 7 days)5.51DP1 (8.5 min)
Photolytic12.72DP6 (15.4 min)

Note: This is example data and will vary based on experimental conditions.

Visualizations

Degradation_Pathways This compound This compound 2-Phenylhex-2-enoic acid 2-Phenylhex-2-enoic acid This compound->2-Phenylhex-2-enoic acid Oxidation 2-Phenylhex-2-en-1-ol 2-Phenylhex-2-en-1-ol This compound->2-Phenylhex-2-en-1-ol Reduction Isomers Isomers This compound->Isomers Isomerization Polymers Polymers This compound->Polymers Polymerization

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Sample Analysis Sample Analysis Acid->Sample Analysis Neutralization/Dilution Base Base Base->Sample Analysis Neutralization/Dilution Oxidation Oxidation Oxidation->Sample Analysis Neutralization/Dilution Thermal Thermal Thermal->Sample Analysis Neutralization/Dilution Photolytic Photolytic Photolytic->Sample Analysis Neutralization/Dilution This compound This compound This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Thermal Stress Conditions This compound->Photolytic Stress Conditions HPLC-UV/MS HPLC-UV/MS Sample Analysis->HPLC-UV/MS Inject Data Analysis Data Analysis HPLC-UV/MS->Data Analysis Peak Integration & Identification Report Report Data Analysis->Report

Caption: General workflow for forced degradation analysis.

References

Technical Support Center: Optimal Separation of 2-Phenylhex-2-enal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of 2-Phenylhex-2-enal isomers.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of this compound I need to separate?

A1: this compound, also known as 5-Methyl-2-phenyl-2-hexenal, primarily exists as a mixture of geometric isomers, specifically the (E) and (Z) isomers (also referred to as trans and cis isomers, respectively). The molecule is achiral, meaning it does not have enantiomers, so the focus of separation is on these two geometric forms.[1]

Q2: What is the primary challenge in separating the E/Z isomers of this compound?

A2: The primary challenge in separating E/Z isomers of compounds like this compound is their structural similarity. These isomers have the same molecular weight and connectivity, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. This similarity often leads to very close elution times (co-elution) in chromatographic systems, making their separation difficult.

Q3: Which chromatographic techniques are suitable for separating this compound isomers?

A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the separation of this compound isomers. The choice between these techniques will depend on the sample matrix, the required sensitivity, and the available instrumentation. Supercritical Fluid Chromatography (SFC) could also be a viable, albeit less common, alternative for separating non-polar isomers.

Q4: Can you recommend a starting HPLC method for separating this compound isomers?

A4: A good starting point for method development is a reverse-phase HPLC method. A previously reported method for the analysis of 5-Methyl-2-phenyl-2-hexenal utilized a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[2] To optimize for isomer separation, you may need to adjust the mobile phase composition and gradient. For mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[2]

Q5: Are there any specific GC columns that are recommended for this compound isomer separation?

A5: For the GC analysis of this compound, a non-polar stationary phase is a suitable starting point. The NIST WebBook entry for 5-Methyl-2-phenyl-2-hexenal suggests the use of a column with a non-polar substrate. The separation of E/Z isomers on a GC column is influenced by the difference in their boiling points and their interaction with the stationary phase.

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of the E/Z isomer peaks in HPLC.

Possible Cause Suggested Solution
Inappropriate Column Chemistry The stationary phase is not providing sufficient selectivity for the isomers. Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions (e.g., pi-pi interactions) with the aromatic ring of the analyte.
Mobile Phase Composition Not Optimized The mobile phase composition is critical for resolving closely eluting isomers. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the ratio of the organic solvent to the aqueous phase. A shallow gradient or isocratic elution with a lower percentage of the strong solvent can improve separation.
Temperature Effects Temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Try running the separation at a lower or higher temperature to see if it improves resolution.
Flow Rate Too High A high flow rate can lead to decreased column efficiency and poor resolution. Reduce the flow rate to allow more time for the isomers to interact with the stationary phase.

Issue 2: Peak splitting for one or both of the isomer peaks.

Possible Cause Suggested Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent.
Column Overload Injecting too much sample can lead to peak fronting and splitting. Reduce the injection volume or the concentration of the sample.
Column Contamination or Void Contamination at the head of the column or a void in the packing material can disrupt the sample band. Wash the column with a strong solvent or, if a void is suspected, replace the column.
On-Column Isomerization Although less common, it's possible for one isomer to convert to the other on the column, which could manifest as a distorted or split peak. This might be influenced by the mobile phase pH or temperature.

Issue 3: Unstable retention times for the isomer peaks.

Possible Cause Suggested Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
Fluctuations in Mobile Phase Composition If using a gradient, ensure the pump is mixing the solvents accurately. If isocratic, ensure the mobile phase is well-mixed.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.
Column Aging Over time, the performance of a column can degrade, leading to shifts in retention time. Replace the column if it has reached the end of its lifetime.

Experimental Protocols

HPLC Method Development Protocol
  • Column Selection:

    • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • If resolution is insufficient, consider columns with different selectivities such as a Phenyl-Hexyl or a PFP column.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase of acetonitrile and water.

    • If needed, try methanol as the organic modifier, as it can provide different selectivity.

    • Add a small amount of acid (0.1% formic acid or phosphoric acid) to the mobile phase to improve peak shape.

  • Gradient Optimization:

    • Start with a broad gradient (e.g., 5% to 95% organic in 20 minutes) to determine the approximate elution time of the isomers.

    • Based on the initial run, develop a shallower gradient around the elution time of the isomers to improve their separation.

  • Flow Rate and Temperature Optimization:

    • A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be reduced to improve resolution.

    • Use a column oven set to a constant temperature (e.g., 30 °C) for reproducible results.

GC Method Development Protocol
  • Column Selection:

    • A non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.

    • For enhanced selectivity, a more polar column (e.g., a wax column) could be evaluated.

  • Temperature Program:

    • Start with an initial oven temperature of around 50-60 °C.

    • Ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Optimize the ramp rate and hold times to maximize the separation of the isomers.

  • Injector and Detector Parameters:

    • Use a split or splitless injection depending on the sample concentration.

    • A Flame Ionization Detector (FID) is suitable for general detection, while a Mass Spectrometer (MS) can be used for identification and quantification.

Data Presentation

As specific quantitative data for the separation of this compound isomers is not available in the cited literature, the following table provides a general guideline for column selection for separating E/Z isomers of aromatic compounds.

Chromatographic ModeColumn TypeStationary Phase ChemistryTypical DimensionsKey Advantages for Isomer Separation
Reverse-Phase HPLC Phenyl-HexylPhenyl rings with a hexyl linker bonded to silica150 mm x 4.6 mm, 3.5 µmOffers π-π interactions with the aromatic ring of the analyte, providing different selectivity compared to C18.
Reverse-Phase HPLC PFP (Pentafluorophenyl)Pentafluorophenyl groups bonded to silica150 mm x 4.6 mm, 3.5 µmProvides unique selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions.
Gas Chromatography Capillary Column5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm, 0.25 µmA versatile, non-polar phase that separates compounds primarily based on boiling point differences.
Gas Chromatography Capillary ColumnPolyethylene Glycol (Wax)30 m x 0.25 mm, 0.25 µmA polar phase that can offer different selectivity for isomers based on differences in polarity.

Mandatory Visualization

ColumnSelectionWorkflow start Start: Isomer Mixture hplc_gc Select Technique: HPLC or GC? start->hplc_gc hplc HPLC Method Development hplc_gc->hplc HPLC gc GC Method Development hplc_gc->gc GC c18 Initial Screen: C18 Column hplc->c18 nonpolar_gc Initial Screen: Non-polar Column (e.g., 5% Phenyl) gc->nonpolar_gc res_check_hplc Adequate Resolution? c18->res_check_hplc res_check_gc Adequate Resolution? nonpolar_gc->res_check_gc optimize_hplc Optimize Mobile Phase & Gradient res_check_hplc->optimize_hplc No final_method Final Optimized Method res_check_hplc->final_method Yes optimize_gc Optimize Temperature Program res_check_gc->optimize_gc No res_check_gc->final_method Yes res_check_hplc2 Adequate Resolution? optimize_hplc->res_check_hplc2 Re-evaluate res_check_gc2 Adequate Resolution? optimize_gc->res_check_gc2 Re-evaluate alt_col_hplc Alternative Column: Phenyl-Hexyl or PFP alt_col_hplc->res_check_hplc alt_col_gc Alternative Column: Polar (e.g., Wax) alt_col_gc->res_check_gc res_check_hplc2->alt_col_hplc No res_check_hplc2->final_method Yes res_check_gc2->alt_col_gc No res_check_gc2->final_method Yes

Caption: Logical workflow for column selection and method development.

References

Validation & Comparative

A Comparative Sensory Analysis of 2-Phenylhex-2-enal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sensory characteristics of flavor and fragrance compounds are of paramount importance in the food, beverage, and pharmaceutical industries. Understanding the subtle differences between chemical isomers is critical for product development and quality control. This guide provides a comparative overview of the sensory properties of isomers of 2-Phenylhex-2-enal, a class of compounds known for their complex aromatic profiles. Due to a lack of directly comparable quantitative sensory panel data in publicly available literature, this guide presents the existing qualitative sensory descriptors for several key isomers. Furthermore, it details the standardized experimental protocols that would be employed to generate robust quantitative comparative data.

Qualitative Sensory Profile Comparison

Compound NameCAS NumberReported Sensory Descriptors
5-Methyl-2-phenylhex-2-enal21834-92-4Odor: Cocoa, sweet, chocolate, green, aldehydic.
4-Methyl-2-phenylpent-2-enal26643-91-4Odor: Sweet, rosy, powdery, honey, and cocoa notes to florals.
2-Phenyl-2-butenal4411-89-6Odor: Green, floral, woody. Flavor: Green, vegetative, floral, cocoa, and nutty at 10 ppm.[1]

Note: The sensory attributes of chemical compounds can be influenced by purity, isomeric ratio, and the medium in which they are evaluated.

Experimental Protocols for Quantitative Sensory Analysis

To generate robust, quantitative, and directly comparable sensory data for the isomers of this compound, standardized sensory evaluation methodologies must be employed. The following protocols describe the industry-standard approaches for determining odor thresholds and conducting comprehensive sensory profiling.

1. Odor Threshold Determination

The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.[2] A standardized method, such as the ASTM E679-19 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits), is recommended.

  • Panelist Selection and Training: A panel of 15-20 individuals is selected based on their sensory acuity, which is determined through screening tests. Panelists are trained on the specific odorants and the test procedure but are not informed of the identity of the samples.

  • Sample Preparation: Stock solutions of each this compound isomer are prepared in a suitable solvent (e.g., ethanol or propylene glycol). A series of dilutions in odor-free water or air is then prepared, typically in ascending order of concentration.

  • Procedure: A three-alternative forced-choice (3-AFC) method is commonly used.[3] For each concentration level, panelists are presented with three samples, two of which are blanks (solvent only) and one containing the odorant. They are asked to identify the sample that is different. The presentation of samples is randomized.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the next higher concentration that was correctly identified. The group threshold is the geometric mean of the individual thresholds.

2. Quantitative Descriptive Analysis (QDA)®

QDA® is a comprehensive sensory profiling method that provides detailed information about the sensory characteristics of a product.[1][4][5]

  • Panelist Selection and Training: A small group of 8-12 panelists is selected based on their ability to discriminate between different aromas and their verbal fluency.[6] The panelists undergo extensive training (40-60 hours) to develop a consensus vocabulary (lexicon) to describe the sensory attributes of the this compound isomers. Reference standards are used to anchor the sensory terms.

  • Lexicon Development: In open discussion sessions, panelists are presented with the different isomers and work together to generate a list of descriptive terms for the aroma, flavor, and any other relevant sensory characteristics. The panel leader facilitates this process.

  • Intensity Scoring: Once the lexicon is finalized, panelists independently rate the intensity of each attribute for each isomer on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").[4]

  • Data Collection: Samples are presented in a monadic, sequential manner, and the presentation order is randomized to minimize bias. Panelists evaluate the samples in individual booths under controlled environmental conditions (e.g., temperature, lighting, and air quality).

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, typically Analysis of Variance (ANOVA), is used to determine significant differences in the sensory attributes between the isomers. The results are often visualized using spider plots or radar plots to provide a clear comparison of the sensory profiles.

Visualizing the Sensory Evaluation Process

To further clarify the experimental design and the logical framework of a comparative sensory study, the following diagrams are provided.

sensory_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase p1 Panelist Screening & Training p2 Lexicon Development p1->p2 p3 Sample Preparation (Isomers & References) p2->p3 e1 Individual Sensory Evaluation (QDA) p3->e1 e2 Odor Threshold Determination (3-AFC) p3->e2 a1 Data Collection e1->a1 e2->a1 a2 Statistical Analysis (ANOVA) a1->a2 a3 Results Visualization (Spider Plot) a2->a3

Caption: Experimental workflow for sensory panel comparison.

comparison_logic cluster_sensory Sensory Panel Evaluation cluster_data Comparative Data Analysis isomers This compound Isomers Isomer A Isomer B Isomer C qda Quantitative Descriptive Analysis (QDA) Aroma Profile Flavor Profile Intensity Ratings isomers:i1->qda isomers:i2->qda isomers:i3->qda threshold Odor Threshold Determination Detection Threshold Recognition Threshold isomers:i1->threshold isomers:i2->threshold isomers:i3->threshold profile_comp Sensory Profile Comparison Attribute Differences Intensity Variations qda->profile_comp threshold_comp Odor Potency Comparison Relative Odor Strength threshold->threshold_comp

Caption: Logical relationship for sensory comparison of isomers.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the genotoxicity of 2-Phenylhex-2-enal and its structural analogs for researchers, scientists, and drug development professionals.

The assessment of genotoxicity is a critical step in the safety evaluation of chemical compounds, particularly those used as flavoring agents, fragrance components, or pharmaceutical intermediates. This guide provides a comparative analysis of the genotoxic potential of this compound and structurally related compounds, including cinnamaldehyde, benzaldehyde, and hexanal. These compounds share an α,β-unsaturated aldehyde functional group, a structural alert for potential DNA reactivity.

While direct experimental data for this compound is limited in publicly available literature, data for the closely related 5-methyl-2-phenyl-2-hexenal and other analogs provide valuable insights into the potential genotoxicity of this chemical class. The European Food Safety Authority (EFSA) has evaluated α,β-unsaturated aldehydes, including 2-Phenyl-2-alkenals, highlighting the importance of this chemical group.[1]

Quantitative Data Summary

The following table summarizes the available genotoxicity data for this compound's analogs. A consistent pattern of in vitro positive results is often observed for α,β-unsaturated aldehydes, which is not always replicated in in vivo studies.

CompoundAssayTest SystemMetabolic Activation (S9)ResultConcentration/DoseReference
Cinnamaldehyde Ames TestS. typhimurium TA100+/-Positive (in TA100) / NegativeUp to 100 µl/plate[2][3]
Chromosomal AberrationMammalian Cells (in vitro)+/-PositiveNot Specified[3]
Micronucleus TestMouse (in vivo)N/ANegativeUp to 4 mg/kg[4]
Gene Mutation Assaygpt-delta transgenic mice (in vivo)N/ANegativeUp to 1000 mg/kg/day[2]
Benzaldehyde Ames TestS. typhimurium (6 strains)+/-NegativeNot Specified[5]
Mouse Lymphoma AssayL5178Y cells-PositiveNot Specified[5]
Sister Chromatid ExchangeCHO Cells+/-PositiveNot Specified[5]
Chromosomal AberrationCHO Cells+/-NegativeNot Specified[5]
Comet AssayHuman Blood Cells (in vitro)N/APositive (Increased % Tail DNA)≥ 10 mM
SMARTDrosophila melanogaster (in vivo)N/APositive> 0.2 M[6]
trans-2-Hexenal Micronucleus TestHuman Buccal Mucosa Cells (in vivo)N/APositive10 ppm (aqueous solution)[7]
Carcinogenicity StudyMice and Rats (in vivo)N/AMarked Carcinogenic PotentialNot Specified[8]

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the interpretation and replication of results.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[9]

Principle: The assay measures the ability of a test substance to induce reverse mutations (reversions) at the histidine locus, restoring the functional gene and enabling the bacteria to synthesize their own histidine and grow on a histidine-free medium.[9][10] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[11]

Detailed Protocol:

  • Strain Preparation: Cultures of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth.[12]

  • Plate Incorporation Method:

    • To 2.0 ml of molten top agar (at 45°C), the following are added in order: 0.1 ml of the bacterial culture, 0.1 ml of the test compound at the desired concentration, and 0.5 ml of S9 mix (for metabolic activation) or phosphate buffer (for the non-activated test).[13]

    • The mixture is briefly vortexed and poured onto a minimal glucose agar plate.

  • Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.[14]

In Vitro Micronucleus Assay

The in vitro micronucleus (MNvit) test is designed to detect genotoxic damage in mammalian cells by identifying micronuclei in the cytoplasm of interphase cells.[15]

Principle: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[15] Their presence indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) events. The assay often includes cytochalasin B to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one mitosis are scored.[16][17]

Detailed Protocol:

  • Cell Culture: Appropriate cell lines (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) are cultured to a desired confluency.[18]

  • Exposure: Cells are treated with at least three concentrations of the test compound for a short period (3-6 hours) in the presence and absence of S9 mix, and for a longer period (equivalent to 1.5-2.0 cell cycles) without S9.[18][19]

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture medium to inhibit cytokinesis, allowing for the identification of binucleated cells.[20]

  • Harvest and Fixation: After the exposure period, cells are harvested, treated with a hypotonic solution, and fixed using a methanol/acetic acid solution.[20]

  • Slide Preparation and Staining: The fixed cells are dropped onto clean microscope slides and stained with a DNA-specific stain, such as Giemsa or acridine orange.[18][21]

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[17] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[18]

Mandatory Visualizations

DNA Damage Response (DDR) Pathway

The following diagram illustrates the cellular response to DNA damage, a key pathway activated by genotoxic agents. The cell cycle is arrested to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.[22]

DNA_Damage_Response cluster_damage DNA Damage Recognition cluster_transducers Signal Transducers cluster_mediators Mediators & Effectors cluster_outcome Cellular Outcomes DNA_Damage DNA Damage (e.g., DSBs, SSBs) Sensors Sensors (MRN, Ku70/80) DNA_Damage->Sensors ATM ATM Sensors->ATM ATR ATR Sensors->ATR Chk2 Chk2 ATM->Chk2 DNARepair DNA Repair (BER, NER, HR, NHEJ) ATM->DNARepair Chk1 Chk1 ATR->Chk1 ATR->DNARepair p53 p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Chk1->CellCycleArrest Chk2->p53

Caption: Simplified DNA Damage Response (DDR) signaling cascade.

Genotoxicity Testing Workflow

This diagram outlines a typical workflow for assessing the genotoxic potential of a new chemical compound, starting from in silico predictions to in vitro and in vivo assays.

Genotoxicity_Workflow cluster_in_silico Step 1: In Silico & Screening cluster_in_vitro Step 2: In Vitro Battery cluster_in_vivo Step 3: In Vivo Follow-up (If In Vitro Positive) cluster_conclusion Step 4: Final Assessment QSAR QSAR / Structural Alert Analysis Ames Ames Test (Bacterial Mutation) QSAR->Ames MNvit In Vitro Micronucleus (Clastogenicity/Aneugenicity) Ames->MNvit MNvivo In Vivo Micronucleus (Bone Marrow) Ames->MNvivo MLA Mouse Lymphoma Assay (Gene Mutation) MNvit->MLA MNvit->MNvivo Assessment Weight of Evidence Genotoxicity Hazard Identification MNvivo->Assessment Comet Comet Assay (DNA Strand Breaks) Comet->Assessment TGR Transgenic Rodent Assay (Gene Mutation) TGR->Assessment

References

Comparison of different catalysts for 2-Phenylhex-2-enal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α,β-unsaturated aldehydes like 2-Phenylhex-2-enal is a cornerstone of organic chemistry, with applications in the fragrance, pharmaceutical, and fine chemical industries. The selection of an appropriate catalyst is paramount to achieving high yields and selectivity. This guide provides an objective comparison of different catalysts for the synthesis of this compound, primarily through the Claisen-Schmidt or aldol condensation of benzaldehyde and hexanal. While direct comparative studies on this specific reaction are limited, extensive data from analogous and industrially significant condensations, such as that of benzaldehyde with heptanal to form jasminaldehyde, offer valuable insights into catalyst performance.

Quantitative Performance Data

The following table summarizes the performance of various catalysts in aldol condensation reactions analogous to the synthesis of this compound. This data is compiled from multiple studies to provide a comparative overview.

CatalystReactantsTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Magnesium Oxide (MgO)Benzaldehyde + Heptanal1401>95~78-80-[1]
Mg-Al Hydrotalcite (Mg/Al=3)Benzaldehyde + Heptanal100-7066 (to jasminaldehyde)46[2]
Caesium-MCM-41Benzaldehyde + Heptanal--4031 (to jasminaldehyde)-[3]
Potassium-AluminaBenzaldehyde + Heptanal--6234 (to jasminaldehyde)-[3]
SrMo₀.₅Ni₀.₅O₃₋δ PerovskiteBenzaldehyde + Diethyl Ketone120258882-[4]
L-ProlineAcetaldehyde (self-condensation)0-414---[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis and use of some of the compared catalysts.

Magnesium Oxide (MgO) Catalyzed Aldol Condensation

Catalyst Preparation (Precipitation Method): A solution of a magnesium salt (e.g., magnesium nitrate) is treated with a precipitating agent like sodium hydroxide or ammonium hydroxide. The resulting magnesium hydroxide precipitate is thoroughly washed, dried, and then calcined at a specific temperature (e.g., 400 °C) to yield nanostructured MgO.[6]

Reaction Procedure (Solvent-Free): In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place benzaldehyde and hexanal (a typical molar ratio might be 1:1.2). Add the prepared MgO catalyst (e.g., 5 wt% relative to benzaldehyde). The reaction mixture is heated to the desired temperature (e.g., 140 °C) with vigorous stirring.[1] The progress of the reaction can be monitored by techniques such as gas chromatography (GC). After the reaction, the solid catalyst can be separated by filtration.

Hydrotalcite (Mg-Al Mixed Oxide) Catalyzed Aldol Condensation

Catalyst Preparation (Co-precipitation): A solution containing magnesium nitrate and aluminum nitrate in the desired molar ratio (e.g., 3:1) is prepared. A second solution of sodium hydroxide and sodium carbonate is also prepared. The mixed metal salt solution is slowly added to the alkaline solution under vigorous stirring at a constant pH. The resulting slurry is aged, filtered, washed extensively with deionized water, and dried. The obtained hydrotalcite is then calcined at a high temperature (e.g., 450 °C) to form the mixed oxide.

Reaction Procedure (Solvent-Free): The reaction is carried out in a similar setup to the MgO-catalyzed reaction. The calcined hydrotalcite catalyst is added to the mixture of benzaldehyde and hexanal. The reaction is then heated to the target temperature (e.g., 100 °C) with stirring.[2]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Aldol_Condensation_Mechanism General Aldol Condensation Mechanism cluster_0 Base-Catalyzed Hexanal Hexanal Enolate Enolate Hexanal->Enolate  Base (e.g., MgO, Hydrotalcite) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct  + Benzaldehyde Benzaldehyde Benzaldehyde This compound This compound Aldol Adduct->this compound  -H₂O (Dehydration) Experimental_Workflow Typical Experimental Workflow Catalyst_Prep Catalyst Preparation Co-precipitation Calcination Reaction_Setup Reaction Setup Reactants (Benzaldehyde, Hexanal) Catalyst Solvent (optional) Catalyst_Prep->Reaction_Setup Reaction Reaction Heating Stirring Reaction_Setup->Reaction Workup Work-up Filtration (Catalyst removal) Washing Drying Reaction->Workup Analysis Product Analysis GC, NMR, etc. Workup->Analysis

References

Inter-laboratory Comparison for the Quantification of 2-Phenylhex-2-enal in a Cosmetic Matrix

Author: BenchChem Technical Support Team. Date: November 2025

Publication Guide: Evaluating Analytical Performance

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Phenylhex-2-enal, a fragrance allergen subject to regulatory scrutiny. The objective is to present a framework for assessing inter-laboratory performance, ensuring data reliability and reproducibility in the context of cosmetic safety assessment. The following sections detail a standard analytical protocol, present results from a hypothetical inter-laboratory study, and illustrate key experimental and biological pathways.

Introduction

This compound, also known as 5-Methyl-2-phenyl-2-hexenal, is a synthetic fragrance ingredient used to impart floral and cocoa-like scents.[1][2] Due to its potential to cause skin sensitization, its presence in consumer products is regulated.[1][3] European Regulation (EC) No. 1223/2009, amended by Regulation (EU) 2023/1545, requires that certain fragrance allergens be declared on the label if their concentration exceeds 0.001% in leave-on products or 0.01% in rinse-off products.[3][4]

Accurate quantification of these substances is therefore critical for regulatory compliance and consumer safety. Inter-laboratory comparisons, or proficiency tests, are essential tools for evaluating and ensuring the quality and comparability of results generated by different analytical laboratories.[5][6] This guide is based on a hypothetical proficiency test designed to assess the capability of participating laboratories to accurately quantify this compound in a spiked cream-based cosmetic matrix.

Experimental Protocols

A robust and validated analytical method is the foundation of any reliable quantification. The most common technique for analyzing volatile and semi-volatile fragrance allergens in complex cosmetic matrices is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[7][8]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation & Extraction:

    • Accurately weigh 1.0 g of the cosmetic cream sample into a 15 mL centrifuge tube.

    • Add 100 µL of an internal standard solution (e.g., deuterated terpineol at 10 mg/L).

    • Add 5 mL of a suitable extraction solvent (e.g., ethanol or a mixture of methanol and ammonium formate).[4]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough dispersion of the cream.

    • Perform ultrasonic-assisted extraction for 15 minutes to enhance analyte recovery.

    • Centrifuge the sample at 4,000 rpm for 10 minutes to separate the lipid and solid phases from the liquid extract.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Instrumental Analysis:

    • System: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injection: 1 µL, splitless mode, at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 117, 118, 188) and the internal standard.[1][9]

  • Quality Control & Calibration:

    • A multi-point calibration curve (e.g., 0.5, 1, 5, 10, 25 mg/kg) is prepared in a blank matrix to account for matrix effects.

    • A quality control (QC) sample at a known concentration is analyzed with each batch to verify accuracy and precision.

    • Method blanks are analyzed to check for contamination.

Inter-Laboratory Comparison Data (Hypothetical Study)

The following table summarizes the results from a hypothetical proficiency test. A cosmetic cream was spiked with a known concentration of this compound (Assigned Value = 12.0 mg/kg) and distributed to ten participating laboratories. Performance is often evaluated using a z-score, calculated as:

z = (x - X) / σ

where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.[10][11]

Laboratory IDReported Concentration (mg/kg)z-scorePerformance
Lab 0111.5-0.54Satisfactory
Lab 0212.80.87Satisfactory
Lab 0310.9-1.19Satisfactory
Lab 0414.12.28Questionable
Lab 0511.9-0.11Satisfactory
Lab 0612.20.22Satisfactory
Lab 079.8-2.39Unsatisfactory
Lab 0812.50.54Satisfactory
Lab 0911.7-0.32Satisfactory
Lab 1012.10.11Satisfactory
Statistics
Assigned Value (Consensus Mean) 12.0 mg/kg
Standard Deviation for PT 0.92

Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes. The following have been created using Graphviz and adhere to the specified design constraints.

Experimental Workflow

The diagram below outlines the key steps of the analytical process, from sample handling to the final report generation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Weigh Weigh 1g Sample Sample->Weigh Spike Add Internal Std. Weigh->Spike Extract Add Solvent & Vortex Spike->Extract Sonicate Ultrasonic Extraction Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant GCMS GC-MS Analysis Supernatant->GCMS Integrate Integrate Peaks GCMS->Integrate Quantify Quantify vs. Cal Curve Integrate->Quantify Report Generate Report Quantify->Report

Figure 1. Analytical workflow for this compound quantification.

Biological Pathway: Skin Sensitization

This compound is an α,β-unsaturated aldehyde, a class of molecules known to be electrophilic. Many chemical skin sensitizers function by reacting with proteins in the skin, triggering a cellular stress response. A key pathway is the Keap1-Nrf2 signaling cascade, which regulates the expression of antioxidant and cytoprotective genes.

G cluster_cell Cellular Response to Sensitizer Sensitizer This compound (Electrophile) Keap1 Keap1 Sensitizer->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Normal State: Degradation ARE Antioxidant Response Element (in Nucleus) Nrf2->ARE Translocates to Nucleus Cul3 Cul3-Rbx1 Cul3->Keap1 Cul3->Ub Ubiquitination Ub->Nrf2 Genes Cytoprotective Gene Expression ARE->Genes Initiates Transcription

Figure 2. Simplified Keap1-Nrf2 pathway activation by a chemical sensitizer.

References

Efficacy of 2-Phenylhex-2-enal as a flavor enhancer compared to commercial alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of 2-Phenylhex-2-enal reveals its potential as a notable flavor enhancer, offering a distinct profile when compared to established commercial alternatives. This guide provides an objective comparison, supported by hypothetical experimental data, to elucidate its performance for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a compound also known as 5-Methyl-2-phenyl-2-hexenal, is recognized for its characteristic cocoa, nutty, and chocolate-like aroma.[1][2][3][4][5] While traditionally used to impart these specific flavors, its potential as a broader flavor enhancer is an area of growing interest. This report outlines a comparative framework for evaluating the efficacy of this compound against industry-standard flavor enhancers such as Monosodium Glutamate (MSG), Yeast Extract, and a combination of Disodium 5'-Inosinate and Disodium 5'-Guanylate (I+G). The comparison is based on hypothetical data from established sensory evaluation and instrumental analysis protocols.

I. Comparative Efficacy: A Quantitative Overview

To objectively assess the flavor-enhancing properties of this compound, a hypothetical Quantitative Descriptive Analysis (QDA) was conceptualized. The results, presented in Table 1, illustrate its potential performance in a savory broth model system.

Table 1: Hypothetical Quantitative Descriptive Analysis (QDA) of Flavor Enhancers in a Savory Broth

AttributeControl (No Enhancer)This compound (10 ppm)MSG (0.5%)Yeast Extract (0.5%)I+G (0.05%)
Umami Intensity 2.14.58.56.88.2
Saltiness Perception 4.05.26.55.86.3
Sweetness Perception 1.52.02.52.12.4
Bitterness Suppression 3.04.55.55.05.3
Overall Flavor Impact 2.55.08.06.57.8
Mouthfeel (Kokumi) 1.83.54.05.03.8
Cocoa/Nutty Note 0.06.80.01.20.0

Note: The data presented in this table are hypothetical and intended for illustrative purposes to demonstrate a potential comparative sensory profile.

Instrumental analysis using an electronic tongue can provide an objective measure of taste profiles. Table 2 presents hypothetical data from such an analysis, corroborating the sensory findings.

Table 2: Hypothetical Electronic Tongue Analysis of Flavor Enhancers

Sensor ResponseControl (No Enhancer)This compound (10 ppm)MSG (0.5%)Yeast Extract (0.5%)I+G (0.05%)
Umami (mV) 150280450380440
Saltiness (mV) 200250320290310
Bitterness (mV) 350250200220210

Note: The data presented in this table are hypothetical and intended to illustrate potential outcomes from an electronic tongue analysis.

II. Experimental Protocols

A. Quantitative Descriptive Analysis (QDA)

Objective: To quantify the sensory attributes of a savory broth treated with this compound and commercial flavor enhancers.

Panel: A panel of 12 trained sensory assessors, selected for their sensory acuity and experience with descriptive analysis, would be used.[4]

Sample Preparation:

  • A baseline savory vegetable broth is prepared and standardized for salt and basic flavor components.

  • Five batches of the broth are prepared:

    • Control: No added flavor enhancer.

    • Test Sample 1: this compound added at a concentration of 10 ppm.

    • Test Sample 2: Monosodium Glutamate (MSG) added at 0.5% (w/v).

    • Test Sample 3: Yeast Extract added at 0.5% (w/v).

    • Test Sample 4: A 1:1 mixture of Disodium 5'-Inosinate and Disodium 5'-Guanylate (I+G) added at 0.05% (w/v).

  • All samples are heated to a uniform serving temperature of 60°C.

Evaluation Procedure:

  • Panelists are presented with the five samples, coded with random three-digit numbers, in a randomized order.

  • Using a 15-cm unstructured line scale, panelists rate the intensity of pre-defined sensory attributes (Umami Intensity, Saltiness Perception, Sweetness Perception, Bitterness Suppression, Overall Flavor Impact, Mouthfeel (Kokumi), and Cocoa/Nutty Note).

  • Palate cleansers (unsalted crackers and room temperature water) are provided between samples.

  • The evaluation is conducted in individual sensory booths under controlled lighting and environmental conditions.

  • Data is collected using sensory analysis software.

B. Electronic Tongue Analysis

Objective: To obtain an objective taste profile of the different flavor enhancers in a model solution.

Instrumentation: A potentiometric electronic tongue equipped with an array of lipid/polymer membrane sensors.

Sample Preparation:

  • Aqueous solutions of each flavor enhancer are prepared at the same concentrations as in the QDA protocol.

  • A control sample of deionized water is used as a baseline.

Measurement Procedure:

  • The sensor array is calibrated according to the manufacturer's instructions.

  • Each sample is measured in triplicate.

  • The sensor array is rinsed with deionized water between each measurement to prevent carryover.

  • The potential difference between each sensor and a reference electrode is recorded.

  • The resulting data is analyzed using Principal Component Analysis (PCA) and other statistical methods to discriminate between the taste profiles of the samples.[6]

III. Visualizing the Process and Pathways

To understand the workflow of a sensory evaluation and the underlying biological mechanisms of flavor enhancement, the following diagrams are provided.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase SamplePrep Sample Preparation (Broth + Enhancers) RandomizedPresentation Randomized Sample Presentation SamplePrep->RandomizedPresentation PanelistTraining Panelist Training & Calibration SensoryEvaluation Sensory Evaluation in Booths PanelistTraining->SensoryEvaluation RandomizedPresentation->SensoryEvaluation DataCollection Data Collection SensoryEvaluation->DataCollection StatisticalAnalysis Statistical Analysis (ANOVA, PCA) DataCollection->StatisticalAnalysis Reporting Reporting of Results StatisticalAnalysis->Reporting

Caption: Workflow for Quantitative Descriptive Analysis.

Umami_Signaling_Pathway cluster_receptor Taste Receptor Cell cluster_transduction Signal Transduction Cascade cluster_signal Signal Transmission MSG MSG (Glutamate) Receptor T1R1/T1R3 Receptor MSG->Receptor Binds to G_Protein G-protein (Gustducin) Activation Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Nerve_Signal Signal to Brain (Gustatory Nerve) Neurotransmitter->Nerve_Signal Perception Perception of Umami Nerve_Signal->Perception

Caption: Umami Taste Signaling Pathway via T1R1/T1R3 Receptor.

IV. Discussion

The hypothetical data suggests that this compound could function as a mid-tier flavor enhancer, particularly effective in boosting saltiness perception and suppressing bitterness. Its most distinguishing characteristic is the introduction of a cocoa/nutty flavor note, which could be advantageous in specific food applications such as savory sauces, snacks, and meat products, but potentially limiting in formulations where such a note is undesirable.

In contrast, MSG and I+G remain superior in eliciting a pure and intense umami taste. Yeast extract offers a more complex, savory profile and contributes significantly to mouthfeel, or 'kokumi'.

The mechanism of action for this compound as a flavor enhancer is not yet fully elucidated. While MSG and nucleotides are known to interact with specific taste receptors like T1R1/T1R3, further research is required to determine if this compound acts on these or other taste modulation pathways.

V. Conclusion

This compound presents a unique value proposition as a flavor enhancer. While it may not match the potent umami impact of traditional enhancers like MSG or I+G, its ability to modulate saltiness and bitterness, coupled with its distinctive flavor contribution, makes it a compelling ingredient for targeted applications. Further empirical research is necessary to validate these hypothetical findings and to fully understand its sensory properties and mechanism of action. This guide provides a foundational framework for such future investigations.

References

Bridging the Gap: Correlating Instrumental and Sensory Analysis of 2-Phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and product development professionals on understanding the sensory perception of 2-Phenylhex-2-enal through instrumental analysis.

The compound 5-methyl-2-phenyl-2-hexenal, often referred to as this compound, is a significant aroma compound utilized in the flavor and fragrance industry for its distinct cocoa and chocolate notes.[1] Its characteristic sweet, green, and aldehydic undertones contribute to the complexity of various food and fragrance formulations.[2] For researchers, scientists, and drug development professionals, understanding the relationship between the quantifiable concentration of this compound and its perceived sensory impact is crucial for product development, quality control, and replicating desired flavor profiles.

Instrumental and Sensory Data Correlation

The correlation between instrumental measurements and human sensory perception is fundamental in flavor science. Instrumental techniques like gas chromatography provide precise quantification of volatile compounds, but this data alone does not fully predict the sensory experience. Sensory evaluation, employing trained human panelists, is necessary to understand the perceived aroma and taste. The integration of both instrumental and sensory data provides a comprehensive understanding of a flavor compound's characteristics.

Table 1: Instrumental and Sensory Profile of 5-methyl-2-phenyl-2-hexenal

ParameterInstrumental AnalysisSensory Perception
Identification Gas Chromatography-Mass Spectrometry (GC-MS)Olfactory evaluation by a trained sensory panel
Quantification Peak area integration (GC-FID/MS)Perceived intensity rating (e.g., on a labeled magnitude scale)
Aroma Profile N/ACocoa, Chocolate, Sweet, Green, Aldehydic[2]
Odor Threshold Not directly measuredThe lowest concentration at which the odor is detectable by a certain percentage of the panel (Hypothetical value: 0.5 ppb in water)
Flavor Profile N/AStrong cocoa powder notes, Bitter

Table 2: Hypothetical Correlation of 5-methyl-2-phenyl-2-hexenal Concentration and Sensory Intensity

Concentration (ppb in water)Mean Perceived Odor Intensity (0-10 scale)Standard Deviation
0.10.50.2
0.52.00.5
1.03.50.8
5.06.01.2
10.07.51.0
50.09.00.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data correlating concentration and perceived intensity for 5-methyl-2-phenyl-2-hexenal is not available in the reviewed literature.

Experimental Protocols

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for the identification and quantification of 5-methyl-2-phenyl-2-hexenal in a sample matrix.

Objective: To identify and quantify the concentration of 5-methyl-2-phenyl-2-hexenal.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas

  • Sample containing 5-methyl-2-phenyl-2-hexenal

  • Internal standard (e.g., 2-octanol)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Sample Preparation: A known amount of the sample is dissolved in the solvent. A known concentration of the internal standard is added.

  • Injection: 1 µL of the prepared sample is injected into the GC inlet in splitless mode.

  • GC Separation: The oven temperature is programmed to start at 40°C (hold for 2 min), then ramp to 250°C at a rate of 5°C/min (hold for 5 min).

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode with a scan range of m/z 40-350.

  • Identification: The mass spectrum of the target peak is compared with a reference library (e.g., NIST). The retention time is compared with that of a pure standard.

  • Quantification: The peak area of 5-methyl-2-phenyl-2-hexenal is normalized to the peak area of the internal standard. The concentration is calculated using a calibration curve prepared with known concentrations of a pure standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis Sample Sample PreparedSample Prepared Sample Sample->PreparedSample Solvent Solvent Solvent->PreparedSample InternalStandard Internal Standard InternalStandard->PreparedSample Injector Injector PreparedSample->Injector Injection GC_Column GC Column Injector->GC_Column MS_Detector MS Detector GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Identification Identification Data_System->Identification Identification Quantification Quantification Data_System->Quantification Quantification

GC-MS Analysis Workflow
Sensory Perception: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To identify the odor-active compounds in a sample and describe their sensory characteristics.

Materials:

  • Gas chromatograph with a sniffing port (olfactory detection port)

  • Capillary column (same as GC-MS)

  • Humidified air supply for the sniffing port

  • Trained sensory panel (typically 6-8 panelists)

  • Data recording software

Procedure:

  • Sample Injection and GC Separation: The sample is injected and separated under the same GC conditions as the GC-MS analysis.

  • Effluent Splitting: The column effluent is split between the MS detector and the sniffing port.

  • Olfactory Evaluation: Each panelist sniffs the effluent from the sniffing port and records the retention time, odor quality (descriptor), and odor intensity of any detected aroma.

  • Data Compilation: The results from all panelists are compiled to create an aromagram, which shows the odor-active regions of the chromatogram.

GC_O_Workflow cluster_sample_injection Sample Injection & Separation cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Injector Injector Sample->Injector GC_Column GC Column Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector MS Detector Splitter->MS_Detector 50% Sniffing_Port Sniffing Port Splitter->Sniffing_Port 50% MS_Data MS Data MS_Detector->MS_Data Sensory_Panel Sensory_Panel Sniffing_Port->Sensory_Panel Olfactory Evaluation Aromagram Aromagram MS_Data->Aromagram Sensory_Data Sensory Data Sensory_Data->Aromagram Sensory_Panel->Sensory_Data

GC-Olfactometry Workflow
Sensory Perception: Odor Threshold Determination

The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

Objective: To determine the odor detection threshold of 5-methyl-2-phenyl-2-hexenal in a specific matrix (e.g., water, air).

Materials:

  • A pure standard of 5-methyl-2-phenyl-2-hexenal

  • Odor-free water or air

  • A series of dilutions of the standard in the chosen matrix

  • A trained sensory panel

  • Three-alternative forced-choice (3-AFC) test setup

Procedure:

  • Sample Preparation: A series of dilutions of 5-methyl-2-phenyl-2-hexenal in the matrix is prepared, typically in ascending order of concentration.

  • Sensory Evaluation: Panelists are presented with three samples, two of which are blanks (matrix only) and one contains the diluted odorant. They are asked to identify the odd sample.

  • Data Analysis: The results are analyzed to determine the concentration at which 50% of the panel can correctly identify the odorant-containing sample. This concentration is defined as the group's odor detection threshold.

Odor_Threshold_Determination cluster_preparation Preparation cluster_evaluation Sensory Evaluation (3-AFC) cluster_analysis Data Analysis Pure_Standard Pure Standard of 5-methyl-2-phenyl-2-hexenal Dilutions Serial Dilutions Pure_Standard->Dilutions Matrix Odor-free Matrix (e.g., Water) Matrix->Dilutions Presentation Presentation of 3 Samples (2 Blanks, 1 Odorant) Dilutions->Presentation Panelist Sensory Panelist Presentation->Panelist Identification Identification of Odd Sample Panelist->Identification Results Panelist Responses Identification->Results Threshold Odor Detection Threshold (50% Correct Identification) Results->Threshold

Odor Threshold Determination Workflow

Conclusion

While the distinct cocoa and chocolate aroma of 5-methyl-2-phenyl-2-hexenal is well-established qualitatively, a significant gap exists in the scientific literature regarding the quantitative correlation between its concentration and sensory perception. The methodologies outlined in this guide, including GC-MS for quantification, GC-O for aroma profiling, and standardized sensory tests for threshold determination, provide a robust framework for generating this critical data. For researchers and professionals in the fields of flavor, fragrance, and drug development, applying these protocols will enable a more precise understanding and application of this important aroma compound, leading to more consistent and desirable product outcomes. Further research to establish a definitive odor detection threshold and dose-response curve for 5-methyl-2-phenyl-2-hexenal is highly encouraged to fill this knowledge gap.

References

A Comparative Analysis of the Biological Effects of Phenylalkenals: Cinnamaldehyde, Coniferyl Aldehyde, and Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of three phenylalkenals: cinnamaldehyde, coniferyl aldehyde, and sinapaldehyde. These compounds, found in various natural sources, have garnered significant interest for their diverse pharmacological activities. This document summarizes key experimental findings related to their cytotoxic, antioxidant, and anti-inflammatory properties, and delves into the molecular signaling pathways they modulate. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the cited assays are provided. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and experimental workflows.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the cytotoxic, antioxidant, and anti-inflammatory activities of cinnamaldehyde, coniferyl aldehyde, and sinapaldehyde. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the presented data is a compilation from various sources and should be interpreted with this in mind.

Cytotoxicity

The cytotoxic effects of these phenylalkenals have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

PhenylalkenalCell LineAssayIC50 ValueCitation(s)
Cinnamaldehyde U87MG (Glioblastoma)MTT11.6 µg/mL[1]
PC3 (Prostate Cancer)MTT73 µg/mL[2]
MCF-7 (Breast Cancer)MTT58 µg/mL (24h), 140 µg/mL (48h)[3]
HCT 116 (Colon Cancer)WST-113.5 µg/mL (24h)[4]
HT-29 (Colon Cancer)WST-116.3 µg/mL (24h)[4]
LoVo (Colon Cancer)MTT9.48 µg/mL[3]
Coniferyl Aldehyde Derivative (Compound 6) MCF7 (Breast Cancer)MTT47.0 µM[5]
MDA-MB-231 (Breast Cancer)MTT57.9 µM[5]
PC-3 (Prostate Cancer)MTT50.7 µM[5]
Coniferyl Aldehyde Derivative (Compound 4) H1299 (Lung Cancer)Not Specified6.7 µM[6]
Sinapaldehyde Data Not Available--

Note: Data for coniferyl aldehyde is for its derivatives, as limited direct cytotoxicity data for the parent compound was found. There is a notable lack of publicly available IC50 values for the cytotoxicity of sinapaldehyde.

Antioxidant Activity

The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals, commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

PhenylalkenalAssayIC50 ValueCitation(s)
Cinnamaldehyde DPPH95.38 µg/mL[7]
Coniferyl Aldehyde Data Not Available-
Sinapaldehyde Anilide (Derivative) DPPH-[8]
ABTS-[8]
Anti-inflammatory Activity

The anti-inflammatory effects can be quantified by measuring the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).

PhenylalkenalInflammatory MediatorCell LineIC50 ValueCitation(s)
Cinnamaldehyde Nitric Oxide (NO)RAW 264.788.4 µM[5]
TNF-αRAW 264.763 µM[9]
COX-2RCMECDose-dependent reduction of activity[10]
Coniferyl Aldehyde Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Leptomeningeal cellsDose-dependent reduction
Sinapaldehyde Data Not Available--

Note: While coniferyl aldehyde has been shown to reduce pro-inflammatory cytokines, specific IC50 values were not provided in the cited study. There is a lack of available data on the anti-inflammatory IC50 values for sinapaldehyde.

Signaling Pathway Modulation

Phenylalkenals exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the known interactions of cinnamaldehyde and coniferyl aldehyde with key pathways involved in inflammation and cell survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK (MEK/MKK) TLR4->MAPKK IκBα IκBα IKK->IκBα P p65/p50 p65/p50 IκBα->p65/p50 Releases p65/p50_nuc p65/p50 p65/p50->p65/p50_nuc Translocation MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK P MAPK->p65/p50_nuc Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->IKK Inhibits Cinnamaldehyde->MAPKK Inhibits Inflammatory Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) p65/p50_nuc->Inflammatory Genes G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT1 STAT1 JAK2->STAT1 P STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer Dimerization & Translocation Coniferyl Aldehyde Coniferyl Aldehyde Coniferyl Aldehyde->JAK2 Inhibits Phosphorylation Inflammatory Genes Pro-inflammatory Gene Expression STAT1_dimer->Inflammatory Genes

References

Comparative Guide to Method Validation for the Detection of Trace Levels of 2-Phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical methods for the detection and quantification of trace levels of 2-Phenylhex-2-enal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is based on established analytical principles and data for structurally similar compounds, offering a robust starting point for method development and validation.

Note on Analyte: While the request specifies "this compound," this is not a standard IUPAC name. This guide will focus on a closely related and well-characterized isomer, 5-Methyl-2-phenyl-2-hexenal (CAS No. 21834-92-4) , and will refer to it as the target analyte. The principles and methods described can be adapted for other isomers with appropriate validation.

Data Presentation: Method Comparison

The following table summarizes the key performance characteristics of the proposed GC-MS and HPLC-UV methods for the analysis of 5-Methyl-2-phenyl-2-hexenal.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection based on UV absorbance.
Sample Volatility High (Required)Low to High
Selectivity Very High (Mass spectral data provides structural information)Moderate to High (Dependent on chromatographic resolution and chromophore)
Sensitivity (LOD/LOQ) Excellent (ng/g to pg/g levels achievable, especially with sample concentration techniques like SPME)Good (µg/mL to ng/mL levels, can be improved with derivatization)
Matrix Effect Can be significant, often addressed by sample preparation (e.g., headspace, SPME) or stable isotope-labeled internal standards.Can be significant, addressed by sample cleanup (e.g., SPE) and appropriate mobile phase selection.
Derivatization Not typically required for volatile aldehydes.May be required to enhance UV absorbance and sensitivity (e.g., with 2,4-dinitrophenylhydrazine).
Instrumentation Cost HighModerate
Throughput Moderate (Longer run times for complex samples)High (Faster analysis times are often possible)

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace-Solid Phase Microextraction (HS-SPME)

This method is proposed based on a validated procedure for the analysis of hexanal, a similar volatile aldehyde.

1. Sample Preparation (HS-SPME):

  • Place a known amount of the sample (e.g., 0.3 g) into a headspace vial.
  • Add a suitable internal standard (e.g., deuterated 5-Methyl-2-phenyl-2-hexenal, if available, or a structurally similar compound).
  • Seal the vial and place it in a heated autosampler tray (e.g., 40°C).
  • Equilibrate the sample for a defined period (e.g., 10 minutes) to allow volatile compounds to partition into the headspace.
  • Expose a Solid Phase Microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a specific time to adsorb the analytes (e.g., 35 minutes).

2. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250°C for 2 minutes).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile and semi-volatile organic compounds.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp 1: Increase at 4°C/min to 70°C.
  • Ramp 2: Increase at 20°C/min to 250°C, hold for a suitable time to ensure elution of all compounds of interest.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) for quantitative analysis of the target analyte and internal standard for enhanced sensitivity.
  • Mass Range: A typical range would be m/z 40-300.
  • Key Ions for 5-Methyl-2-phenyl-2-hexenal (C13H16O, MW: 188.27): Based on the NIST database for 5-Methyl-2-phenyl-2-hexenal, characteristic ions would include the molecular ion at m/z 188 and major fragments at m/z 117, 115, and 104.

3. Validation Parameters:

  • Linearity: Prepare a series of calibration standards in a relevant matrix and analyze to establish the linear range. A linear response in the range of 1 to 3000 ng/g was achieved for hexanal.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified. For hexanal, an LOD of 1.06 ng/g and an LOQ of 3.53 ng/g were reported.
  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. An average repeatability of 3.3% was reported for the hexanal method.
  • Accuracy/Recovery: Determine the recovery of the analyte from a spiked matrix to assess the accuracy of the method. A recovery of 97.7% was achieved for hexanal.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This proposed method is based on general principles for the analysis of aldehydes and an application note for the separation of 5-Methyl-2-phenyl-2-hexenal.

1. Sample Preparation and Derivatization (Optional but Recommended for Trace Levels):

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., acetonitrile or methanol).
  • For enhanced sensitivity and selectivity, derivatization with a UV-active reagent is recommended. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, colored hydrazone derivative that can be detected at a higher wavelength with less interference.
  • The derivatization reaction is typically carried out in an acidic solution. After the reaction, the derivative can be concentrated and redissolved in the mobile phase.

2. HPLC-UV Analysis:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
  • Mobile Phase: A gradient elution with acetonitrile and water is often used. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.
  • Flow Rate: A typical flow rate is 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[1]
  • UV Detector:
  • The detection wavelength should be set at the absorbance maximum of the analyte or its derivative. For the underivatized 5-Methyl-2-phenyl-2-hexenal, a lower UV wavelength would be used. For the DNPH derivative, the detection wavelength is typically around 360 nm.
  • A Diode Array Detector (DAD) can be used to obtain the full UV spectrum of the peak, aiding in identification.

3. Validation Parameters:

  • Linearity: Establish a calibration curve using a series of standards of the derivatized or underivatized analyte.
  • LOD and LOQ: Determine the sensitivity of the method for the analyte in the specific matrix.
  • Precision and Accuracy: Evaluate as described for the GC-MS method.
  • Specificity: Demonstrate that the method can resolve the analyte of interest from other components in the sample matrix.

Mandatory Visualization

experimental_workflow_gcms cluster_sample_prep Sample Preparation (HS-SPME) cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Aliquoting internal_std Internal Standard Spiking sample->internal_std equilibration Headspace Equilibration internal_std->equilibration adsorption SPME Fiber Adsorption equilibration->adsorption desorption Thermal Desorption in GC Inlet adsorption->desorption Transfer to GC separation Chromatographic Separation desorption->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan/SIM) ionization->detection peak_integration Peak Integration detection->peak_integration Data Acquisition quantification Quantification using Calibration Curve peak_integration->quantification

Caption: GC-MS with HS-SPME workflow for 5-Methyl-2-phenyl-2-enal analysis.

experimental_workflow_hplcuv cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis_hplc Data Analysis extraction Solvent Extraction derivatization Derivatization (Optional) extraction->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup injection Injection onto HPLC Column cleanup->injection Transfer to HPLC separation_hplc Chromatographic Separation injection->separation_hplc detection_uv UV Detection separation_hplc->detection_uv peak_integration_hplc Peak Integration detection_uv->peak_integration_hplc Data Acquisition quantification_hplc Quantification using Calibration Curve peak_integration_hplc->quantification_hplc

References

Safety Operating Guide

Proper Disposal of 2-Phenylhex-2-enal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phenylhex-2-enal, a common flavoring and fragrance ingredient. Adherence to these protocols is critical for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin and eye irritation, and may lead to an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[2]To prevent eye contact with splashes or vapors, which can cause serious irritation.[1]
Hand Protection Single-use nitrile gloves. Latex gloves are not recommended.[2]To prevent skin contact, which can cause irritation and allergic reactions.[1][2]
Body Protection A lab coat with long sleeves or a chemical protective apron.[2]To protect skin and clothing from accidental splashes.
Footwear Closed-toed and closed-heeled shoes made of an impervious material.To protect feet from spills.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[1] It is crucial to follow a systematic procedure to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Any unused or surplus this compound is to be considered hazardous waste.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can react violently or produce toxic fumes.[1]

2. Waste Container Selection and Labeling:

  • Use a compatible, leak-proof container with a secure screw-on cap for waste collection.[4][5] The original container is often a suitable option if it is in good condition.[6]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Irritant," "Skin Sensitizer").[1][3]

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be located at or near the point of waste generation and away from drains or sources of ignition.[1][7]

  • Ensure secondary containment is used to capture any potential leaks.[4]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, must also be disposed of as hazardous waste.[4]

  • Place these solid waste items in a clearly labeled, sealed plastic bag within a designated solid hazardous waste container.[3][4]

5. Arranging for Professional Disposal:

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the waste.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

G cluster_0 Handling and Preparation cluster_1 Waste Collection cluster_2 Storage and Disposal A Wear Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) B Handle in a Fume Hood A->B C Designate as Hazardous Waste B->C D Use a Labeled, Compatible Container C->D E Collect Liquid Waste D->E F Collect Contaminated Solid Waste D->F G Store in a Designated Satellite Accumulation Area (SAA) E->G F->G H Arrange for Professional Disposal (EH&S or Licensed Contractor) G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.